Benzyl alcohol-d5
Description
The exact mass of the compound Benzyl-2,3,4,5,6-d5 alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CO)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583613 | |
| Record name | (~2~H_5_)Phenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68661-10-9 | |
| Record name | (~2~H_5_)Phenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68661-10-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of Benzyl Alcohol-d5 in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl alcohol-d5, a deuterated isotopologue of benzyl alcohol, has emerged as an invaluable tool in modern scientific research, particularly in the fields of analytical chemistry, pharmacology, and drug metabolism. Its unique properties, stemming from the replacement of five hydrogen atoms on the phenyl ring with deuterium, make it an ideal internal standard for quantitative analysis and a powerful tracer for metabolic and pharmacokinetic studies. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental methodologies, quantitative data, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The primary utility of this compound lies in its near-identical chemical and physical properties to its non-deuterated counterpart, coupled with a distinct mass difference. This allows it to mimic the behavior of benzyl alcohol in analytical systems and biological matrices while being easily distinguishable by mass spectrometry. This key characteristic underpins its application as a reliable internal standard to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative assays.[1][2] Furthermore, its isotopic label enables researchers to trace the metabolic fate of benzyl alcohol and benzyl-containing compounds in vivo, providing crucial insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
Core Applications in Research
The research applications of this compound are predominantly centered around two key areas: its use as an internal standard in quantitative analytical methods and its role as a tracer in metabolic and pharmacokinetic investigations.
Internal Standard for Quantitative Analysis
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis.[2] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any loss of the analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. This allows for accurate correction and highly reliable quantification of the target analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the analysis of volatile and semi-volatile compounds. This compound serves as an excellent internal standard for the quantification of benzyl alcohol and related compounds in various matrices, including pharmaceutical formulations and biological samples.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the analysis of a broad range of compounds in complex mixtures. This compound is employed as an internal standard to ensure the accuracy of quantification for various xenobiotics and metabolites in biological fluids like plasma and urine.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies, showcasing the performance of analytical methods utilizing deuterated internal standards and the typical parameters investigated in pharmacokinetic studies.
| Parameter | Value | Technique | Matrix | Reference |
| Linearity Range | 0.1 - 10 µg/mL | GC-MS | Injectable Suspension | [3] |
| Correlation Coefficient (r²) | > 0.999 | GC-MS | Injectable Suspension | [3] |
| Limit of Detection (LOD) | 0.05 µg/g | GC-MS | Injectable Suspension | [3] |
| Limit of Quantitation (LOQ) | 0.1 µg/g | GC-MS | Injectable Suspension | [3] |
| Recovery | 98 - 105% | GC-MS | Injectable Suspension | [3] |
| Linearity Range (Benzyl Alcohol) | 80 - 640 ng | HPLC-UV | Plasma | [4] |
| Correlation Coefficient (r) | 0.998 | HPLC-UV | Plasma | [4] |
| Recovery (Benzyl Alcohol) | 98.3 ± 3.0% | HPLC-UV | Plasma | [4] |
| Linearity Range (Benzoic Acid) | 10 - 80 ng | HPLC-UV | Plasma | [4] |
| Correlation Coefficient (r) | 0.999 | HPLC-UV | Plasma | [4] |
| Recovery (Benzoic Acid) | 101.4 ± 7.6% | HPLC-UV | Plasma | [4] |
Table 1: Performance characteristics of analytical methods for benzyl alcohol quantification.
Experimental Protocols
This section provides detailed methodologies for the two primary applications of this compound.
Protocol 1: Quantification of Benzyl Alcohol in Injectable Suspensions using GC-MS with an Internal Standard
This protocol is adapted from the methodology described by Shrivastava et al. (2011) for the determination of benzyl alcohol in pharmaceutical formulations.[3] While the original study did not use this compound, this protocol illustrates a typical workflow where it would be ideally suited as the internal standard.
1. Reagents and Materials:
-
Benzyl alcohol standard
-
This compound (as internal standard)
-
Methanol (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Injectable suspension sample
-
GC-MS system with an autosampler
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of benzyl alcohol at 100 µg/mL in methanol.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at 100 µg/mL in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the benzyl alcohol stock solution to concentrations ranging from 0.1 to 10 µg/mL in methanol. Spike each working standard with a fixed concentration of the this compound internal standard stock solution.
-
Sample Preparation:
-
Accurately weigh approximately 2 g of the homogenized injectable suspension.
-
Spike the sample with a known amount of the this compound internal standard stock solution.
-
Extract the sample with 60 mL of methanol.
-
Pass the extract through a filter containing anhydrous sodium sulfate.
-
Repeat the extraction twice with 50 mL of methanol each time.
-
Combine the extracts and evaporate the methanol using a rotary evaporator at 40°C.
-
Reconstitute the residue in a known volume of methanol for GC-MS analysis.
-
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 50°C for 5 min, then ramp at 10°C/min to 180°C, hold for 2 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for benzyl alcohol (e.g., m/z 108, 79, 77) and this compound (e.g., m/z 113, 84, 82).
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of benzyl alcohol to the peak area of this compound against the concentration of the benzyl alcohol standards.
-
Determine the concentration of benzyl alcohol in the sample by using the peak area ratio from the sample and the calibration curve.
Protocol 2: Analysis of Benzyl Alcohol and its Metabolites in Plasma using HPLC
This protocol is based on the methodology for analyzing benzyl alcohol and its metabolites in plasma as described by Dua et al. (1991).[4] In a study utilizing this compound as a tracer, this method would be employed to separate and quantify the deuterated parent compound and its deuterated metabolites.
1. Reagents and Materials:
-
This compound
-
Plasma samples (from subjects administered this compound)
-
Benzocaine (as internal standard)
-
Solid-phase extraction (SPE) cartridges (e.g., Extrelut)
-
Ethyl acetate
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid
-
Water (HPLC grade)
-
HPLC system with a UV detector
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound, its expected deuterated metabolites (e.g., benzoic acid-d5, hippuric acid-d5), and the internal standard (benzocaine) in a suitable solvent.
-
Calibration Standards: Prepare calibration standards by spiking blank plasma with known concentrations of this compound and its deuterated metabolites, along with a fixed concentration of the internal standard.
-
Sample Preparation:
-
Thaw the plasma samples.
-
To a known volume of plasma, add a fixed amount of the internal standard (benzocaine).
-
Dilute the plasma sample with an appropriate buffer.
-
Apply the diluted plasma to an SPE cartridge.
-
Elute the analytes with ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water, acetonitrile, and glacial acetic acid. The exact composition should be optimized for the best separation of the analytes.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 254 nm.
4. Data Analysis:
-
Construct calibration curves for this compound and its deuterated metabolites by plotting the peak height ratio of each analyte to the internal standard against their respective concentrations.
-
Determine the concentrations of the parent compound and its metabolites in the plasma samples from the calibration curves.
-
Use the concentration-time data to calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Tracer in Metabolic and Pharmacokinetic Studies
The deuterium label in this compound allows it to be used as a tracer to follow the metabolic fate of benzyl alcohol in biological systems. After administration, samples of biological fluids (e.g., plasma, urine) can be collected at various time points and analyzed by mass spectrometry to identify and quantify the parent compound and its deuterated metabolites. This provides valuable information on the rate and pathways of metabolism.
In humans and other mammals, benzyl alcohol is primarily metabolized in the liver. The main metabolic pathway involves a two-step oxidation process followed by conjugation.[5][6]
-
Oxidation to Benzaldehyde: Benzyl alcohol is first oxidized to benzaldehyde by alcohol dehydrogenase.
-
Oxidation to Benzoic Acid: Benzaldehyde is then further oxidized to benzoic acid by aldehyde dehydrogenase.
-
Conjugation with Glycine: Benzoic acid is subsequently conjugated with the amino acid glycine to form hippuric acid, which is then excreted in the urine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. richardbeliveau.org [richardbeliveau.org]
- 6. P. aeruginosa Metabolome Database: Benzyl alcohol (PAMDB005009) [pseudomonas.umaryland.edu]
Benzyl alcohol-d5 chemical and physical properties
An In-depth Technical Guide to Benzyl alcohol-d5
Introduction
This compound is the deuterated form of benzyl alcohol, an aromatic alcohol characterized by a benzene ring substituted with a hydroxymethyl group. In this compound, the five hydrogen atoms on the phenyl group are replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. It serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The deuterium substitution can also influence the pharmacokinetic and metabolic profiles of drug candidates, making it a subject of interest in pharmaceutical research[1][2].
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.
Table 1: General and Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[1][2] |
| Molecular Formula | C₇H₃D₅O[2] |
| Molecular Weight | 113.17 g/mol [2][3] |
| Density | 1.094 g/mL at 25°C[2] |
| Melting Point | -16 to -13°C[2] |
| Boiling Point | 203-205°C[2] |
| Flash Point | 96°C (closed cup), 100°C (open cup)[4] |
| Refractive Index | n20/D 1.539[2] |
| Water Solubility | 43 g/L[4] |
| LogP (Octanol/Water) | 1.1[4] |
Table 2: Isotopic and Analytical Data
| Property | Value |
| CAS Number | 68661-10-9[2] |
| Isotopic Purity | 98 atom % D |
| Assay | 99% (CP) |
| InChI Key | WVDDGKGOMKODPV-RALIUCGRSA-N[2] |
| SMILES | OCC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H][2] |
Experimental Protocols
Synthesis of this compound via Cannizzaro Reaction
This protocol describes a general method for the synthesis of benzyl alcohol from benzaldehyde, which can be adapted for the synthesis of this compound using deuterated starting materials. The Cannizzaro reaction involves the disproportionation of an aldehyde lacking alpha-hydrogens in the presence of a strong base to yield a carboxylic acid and a primary alcohol[5].
Principle: Aromatic aldehydes, in the presence of a strong aqueous or alcoholic alkali, undergo simultaneous oxidation and reduction to produce the corresponding alcohol and the salt of the carboxylic acid[5].
Methodology:
-
Two moles of benzaldehyde-d5 are reacted with a strong base such as potassium hydroxide.
-
The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one benzaldehyde-d5 molecule.
-
This is followed by the transfer of a deuteride ion to the carbonyl carbon of a second benzaldehyde-d5 molecule.
-
A subsequent proton transfer completes the reaction, yielding this compound and the potassium salt of benzoic acid-d5[5].
-
The resulting this compound can be separated and purified from the reaction mixture.
Use as an Internal Standard in Quantitative Analysis
This compound is frequently used as an internal standard in chromatographic methods to improve the precision and accuracy of quantification.
Methodology (LC-MS/MS):
-
Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, methanol). This is then used to spike calibration standards and unknown samples at a known, fixed concentration.
-
Sample Preparation: The analyte of interest is extracted from the sample matrix (e.g., plasma, tissue homogenate). The this compound internal standard is added during this process.
-
Chromatographic Separation: The sample extract is injected into an LC system. This compound and the analyte are separated on a suitable column based on their physicochemical properties.
-
Mass Spectrometric Detection: The column effluent is introduced into a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and this compound (Multiple Reaction Monitoring - MRM).
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by comparing it to a calibration curve constructed from the standards.
Visualizations
Workflow for Quantitative Analysis using this compound as an Internal Standard
Caption: Workflow for LC-MS/MS quantification using an internal standard.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and causes serious eye irritation[6].
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection[4].
-
Handling: Avoid contact with skin and eyes. Avoid inhaling vapor or mist. Use in a well-ventilated area or under a fume hood[4].
-
Storage: Store at room temperature in a well-ventilated place[4].
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[4].
-
Skin: Wash with plenty of soap and water[4].
-
Ingestion: Rinse mouth. Do NOT induce vomiting[4].
-
Inhalation: Move person into fresh air[4]. In all cases of exposure, seek medical attention[4].
-
Applications
-
Internal Standard: Due to its chemical similarity to the non-deuterated form and its distinct mass, it is an ideal internal standard for accurate quantification in various analytical methods[1].
-
Tracer Studies: It can be used as a tracer in metabolic and pharmacokinetic studies to follow the fate of benzyl alcohol or related compounds in biological systems[1][2].
-
NMR Spectroscopy: In 2H NMR spectroscopy, it has been used to study the average orientation and location of molecules within liquid crystal phases[7].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Benzenemethanol-d5) | Isotope-Labeled Compounds | 68661-10-9 | Invivochem [invivochem.com]
- 3. hexonsynth.com [hexonsynth.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. youtube.com [youtube.com]
- 6. chemos.de [chemos.de]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Purification of Benzyl Alcohol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Benzyl alcohol-d5 (C₆D₅CH₂OH), a deuterated analog of benzyl alcohol. The introduction of deuterium atoms into the phenyl group offers a valuable tool for various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in analytical chemistry. This document details a common and effective synthetic route, purification protocols, and the expected analytical data for the final product.
Synthesis of this compound via Reduction of Benzoic Acid-d5
A robust and widely utilized method for the preparation of this compound is the reduction of commercially available Benzoic acid-d5 using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This reaction proceeds with high efficiency, converting the carboxylic acid functional group to a primary alcohol.
Reaction Pathway
The overall chemical transformation is as follows:
Caption: Reduction of Benzoic acid-d5 to this compound.
Experimental Protocol: Synthesis
Materials:
-
Benzoic acid-d5 (C₆D₅COOH)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.
-
Addition of Benzoic Acid-d5: A solution of Benzoic acid-d5 in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): After the reaction is complete, the flask is cooled to 0 °C. The excess LiAlH₄ is quenched by the slow, sequential dropwise addition of:
-
Filtration: The resulting granular precipitate of aluminum salts is removed by vacuum filtration, and the filter cake is washed with fresh THF or diethyl ether.[1]
-
Extraction: The organic filtrate is collected, and the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether or dichloromethane and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove any unreacted starting material, by-products, and residual solvents. The two primary methods for purifying this compound are fractional distillation and flash column chromatography.
Experimental Workflow: Purification
Caption: Purification workflow for this compound.
Experimental Protocol: Fractional Distillation
Fractional distillation under reduced pressure is an effective method for purifying liquid compounds with relatively high boiling points, minimizing thermal decomposition.
Apparatus:
-
A round-bottom flask
-
A fractionating column (e.g., Vigreux or packed column)
-
A condenser
-
A receiving flask
-
A vacuum source and a manometer
Procedure:
-
The crude this compound is placed in the round-bottom flask with a few boiling chips.
-
The distillation apparatus is assembled, and the system is evacuated to the desired pressure.
-
The flask is heated gently. The fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure is collected. The boiling point of non-deuterated benzyl alcohol is approximately 205 °C at atmospheric pressure.
Experimental Protocol: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their polarity.[3]
Materials:
-
Silica gel (230-400 mesh)
-
A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate)
-
A chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: A suitable eluent system is determined by TLC analysis of the crude product. A solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound is ideal. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).
-
Column Packing: The chromatography column is packed with silica gel as a slurry in the chosen eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Concentration: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
| Table 1: Synthesis Parameters and Expected Yield | |
| Parameter | Value |
| Starting Material | Benzoic acid-d5 |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% |
| Table 2: Purification Parameters | |
| Purification Method | Parameters |
| Fractional Distillation | |
| Pressure | Reduced pressure (e.g., 10-20 mmHg) |
| Boiling Point | Dependent on pressure |
| Flash Column Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient |
| Expected Purity | |
| Chemical Purity | >98% |
| Isotopic Purity | >98 atom % D |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Table 3: Analytical Characterization of this compound | |
| Technique | Expected Results |
| ¹H NMR | A singlet corresponding to the -CH₂- protons. The aromatic region will show no signals. A broad singlet for the -OH proton, which is exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the deuterated aromatic carbons will be observed as multiplets due to C-D coupling and will have significantly lower intensity. Signals for the -CH₂- and the carbon attached to it will be present. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the mass of this compound (C₇H₃D₅O). |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration. C-D stretching vibrations will be observed at lower frequencies compared to C-H stretches. |
This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always adhere to proper laboratory safety procedures when handling the reagents and performing the reactions described herein.
References
Benzyl alcohol-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This document provides essential technical data for Benzyl alcohol-d5, a deuterated analog of Benzyl alcohol. The information herein is intended to support research and development activities where isotopic labeling is utilized for analytical purposes, such as in mass spectrometry-based quantification or as a tracer in metabolic studies.
Core Compound Properties
This compound is a form of benzyl alcohol where five hydrogen atoms on the benzene ring have been replaced by deuterium atoms. This isotopic substitution is valuable in various scientific applications, including serving as an internal standard in pharmacokinetic studies.
The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Citations |
| Chemical Name | Benzyl-2,3,4,5,6-d5 alcohol | [1] |
| Synonyms | (2,3,4,5,6-Pentadeuteriophenyl)methanol, Benzene-d5-methanol | [2] |
| CAS Number | 68661-10-9 | [2][3][4][5] |
| Molecular Formula | C₇H₃D₅O | [2][4][6] |
| Molecular Weight | 113.17 g/mol | [1][2][4][5] |
| Unlabeled CAS Number | 100-51-6 | [1][3] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the standard compound, its deuterated analog, and their respective identifiers.
Caption: Relationship between Benzyl Alcohol and its deuterated form with their identifiers.
References
- 1. Benzyl-2,3,4,5,6-d5 Alcohol | LGC Standards [lgcstandards.com]
- 2. Benzyl Alcohol D5 | CAS No- 68661-10-9 | Simson Pharma Limited [simsonpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hexonsynth.com [hexonsynth.com]
- 5. This compound (Benzenemethanol-d5) | Isotope-Labeled Compounds | 68661-10-9 | Invivochem [invivochem.com]
- 6. Benzyl-2,3,4,5,6-D5 Alcohol [chembk.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isotopic Purity and Enrichment of Benzyl alcohol-d5
This guide provides a comprehensive overview of the isotopic purity and enrichment of this compound (C₆D₅CH₂OH), a deuterated analogue of benzyl alcohol. The substitution of hydrogen with deuterium in the phenyl group makes it a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its utility is critically dependent on its isotopic purity and the precise level of deuterium enrichment.
Understanding the isotopic composition of deuterated compounds is crucial for their application in fields such as metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative analyses.[1][3][4] This document outlines the analytical techniques used to determine these properties, presents typical specifications for commercially available this compound, and provides detailed experimental protocols.
Quantitative Data: Isotopic Purity of Deuterated Benzyl Alcohol
The isotopic purity of commercially available deuterated benzyl alcohol is typically high, with specific values provided by the manufacturer. The following table summarizes the isotopic purity for this compound and other related deuterated analogues.
| Compound Name | CAS Number | Isotopic Purity (atom % D) | Chemical Formula |
| Benzyl-2,3,4,5,6-d5 alcohol | 68661-10-9 | ≥98 | C₆D₅CH₂OH |
| Benzyl-d7 alcohol | 33685-60-8 | ≥98 | C₆D₅CD₂OH |
| Benzyl-α,α-d2 alcohol | 21175-64-4 | ≥98 | C₆H₅CD₂OH |
Data sourced from commercial suppliers.[5][6]
Experimental Protocols for Determining Isotopic Purity and Enrichment
A combination of analytical techniques is employed to provide a comprehensive characterization of the isotopic purity and enrichment of this compound. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC).[3][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the specific positions of deuterium atoms.[3][8] Both proton (¹H) and deuterium (²H) NMR are used.
¹H NMR Protocol:
-
Objective: To determine the absence of protons at the deuterated positions and to quantify any residual proton signals.
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d6) that does not have signals overlapping with the expected residual proton signals of the analyte.[8] The concentration should be appropriate for achieving a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.
-
Ensure a sufficient number of scans to obtain a high signal-to-noise ratio, which is crucial for detecting small residual proton signals.
-
-
Data Analysis:
-
Integrate the residual proton signals corresponding to the aromatic protons (phenyl ring) and compare them to the integration of the non-deuterated methylene (-CH₂OH) protons.
-
The percentage of deuteration at the phenyl ring can be calculated by comparing the relative integrations of the aromatic and methylene proton signals.
-
²H NMR Protocol:
-
Objective: To directly observe the deuterium signals and confirm their positions within the molecule.[9]
-
Sample Preparation:
-
Prepare a concentrated solution of this compound in a non-deuterated solvent (e.g., CHCl₃, DMSO).
-
-
Data Acquisition:
-
Acquire a ²H NMR spectrum. Due to the lower gyromagnetic ratio of deuterium, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The presence of a signal in the aromatic region of the ²H NMR spectrum confirms the incorporation of deuterium onto the phenyl ring. The chemical shift will be very similar to the corresponding proton signal in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and the distribution of different isotopologues (e.g., d5, d4, d3).[10] High-resolution mass spectrometry (HR-MS) is particularly advantageous due to its ability to resolve isotopic peaks from potential interferences.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Objective: To separate this compound from any non-deuterated or partially deuterated impurities and to determine the isotopic distribution from the mass spectrum.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Data Acquisition:
-
Inject the sample into a GC-MS system. The GC will separate the components of the sample, with deuterated compounds often eluting slightly earlier than their non-deuterated counterparts.[13]
-
Obtain the mass spectrum of the peak corresponding to this compound.
-
-
Data Analysis:
-
Analyze the mass spectrum to determine the relative abundances of the molecular ions of the different isotopologues (e.g., m/z for d5, d4, d3, etc.).
-
The isotopic enrichment is calculated from the relative peak areas of the different isotopologues after correcting for the natural abundance of isotopes like ¹³C.[10][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
-
Objective: Similar to GC-MS, to determine the isotopic distribution. LC-MS is particularly useful for less volatile or thermally labile compounds.[7]
-
Sample Preparation:
-
Dissolve the this compound sample in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Inject the sample into an LC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
-
Data Analysis:
-
The data analysis is similar to that of GC-MS, where the relative abundances of the isotopic peaks in the mass spectrum are used to calculate the isotopic enrichment.[4]
-
Visualizations
The following diagrams illustrate the workflow for determining isotopic purity and the relationship between the different analytical techniques.
Caption: Workflow for determining the isotopic purity and enrichment of this compound.
Caption: Relationship between analytical techniques and the information they provide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Buy Benzyl-2,3,4,5,6-d 5 alcohol 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 6. Buy Benzyl-d 7 alcohol 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. synmr.in [synmr.in]
- 9. m.youtube.com [m.youtube.com]
- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl alcohol-d5 safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of Benzyl alcohol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for this compound, presented in accordance with the specified requirements for data presentation, experimental protocols, and mandatory visualizations. This document is intended to be a key resource for researchers, scientists, and drug development professionals working with this deuterated solvent.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound and its non-deuterated analog, Benzyl alcohol. The inclusion of data for the non-deuterated form is for comparative purposes, as much of the available toxicological data is for this compound.[1]
Table 1: Physical and Chemical Properties
| Property | This compound | Benzyl alcohol |
| Molecular Formula | C₇H₃D₅O | C₇H₈O |
| Molecular Weight | 113.17 g/mol | 108.14 g/mol |
| CAS Number | 68661-10-9 | 100-51-6 |
| Appearance | Colorless to light yellow liquid | Clear, colorless liquid |
| Density | 1.094 g/mL at 25°C | 1.044 g/cm³ |
| Melting Point | -16 to -13°C | -15.2°C |
| Boiling Point | 203-205°C | 205.3°C |
| Flash Point | 100°C (212°F) | 96°C (closed cup) |
| Auto-ignition Temperature | 435°C (815°F) | 436°C |
| Solubility in Water | No specific data; likely similar to Benzyl alcohol | Partially soluble (40 g/L @ 20°C) |
| Refractive Index | n20/D 1.539 | n20/D 1.539 |
Table 2: Toxicological Data (for Benzyl alcohol)
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 1230 mg/kg |
| LD50 | Rabbit | Dermal | 2000 mg/kg |
| LC50 | Rat | Inhalation | >4178 mg/m³ (4 h) |
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302+H312 | Harmful if swallowed or in contact with skin. |
| Hazard | H319 | Causes serious eye irritation. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[1]
Experimental Protocols
The safety data presented in the SDS are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological and flammability assessments.
Acute Oral Toxicity - LD50 (OECD 425)
The acute oral toxicity is determined using the Up-and-Down Procedure (UDP) as outlined in OECD Test Guideline 425.[6] This method is a sequential test that uses a minimal number of animals to achieve a statistically significant result.
-
Test Animals: Healthy, young adult rodents (typically female rats) are used.[6] Animals are fasted prior to dosing.[6]
-
Dosing: The test substance is administered orally by gavage.[6] Dosing is performed sequentially, with the dose for each subsequent animal adjusted up or down based on the outcome for the previous animal.[6]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.[6]
Skin Irritation (OECD 439)
In vitro skin irritation is assessed using the Reconstructed Human Epidermis (RhE) Test Method as per OECD Test Guideline 439.[2][3]
-
Test System: A commercially available RhE model is used, which mimics the properties of human skin.[2][3]
-
Application: A fixed dose of the test substance is applied directly to the surface of the epidermis model.[7]
-
Exposure and Incubation: After a defined exposure period, the tissues are rinsed and incubated.[7]
-
Viability Assessment: Tissue viability is measured using a vital dye (e.g., MTT), which quantifies the metabolic activity of viable cells. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[7][8]
Eye Irritation (OECD 405)
The potential for a substance to cause acute eye irritation or corrosion is evaluated according to OECD Test Guideline 405.[5][9]
-
Test Animals: A single animal (typically an albino rabbit) is used for the initial test.[10]
-
Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[10]
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and corneal opacity.[5][10]
-
Scoring: Lesions are scored to quantify the level of irritation. If severe irritation or corrosion is observed, no further testing is performed.[9][10]
Flash Point Determination
The flash point is determined using a standardized closed-cup method. While a specific OECD guideline number is not provided in the search results, standard methods like the Pensky-Martens closed-cup tester are commonly used.
-
Apparatus: A closed-cup flash point tester is used.
-
Procedure: The sample is heated at a slow, constant rate.
-
Ignition Source: A small flame is periodically directed into the vapor space above the liquid.
-
Flash Point: The flash point is the lowest temperature at which the vapors ignite.
Metabolism, Toxicology, and the Impact of Deuteration
Metabolic Pathway of Benzyl Alcohol
Benzyl alcohol is primarily metabolized in the liver. The main pathway involves the oxidation of the alcohol group to a carboxylic acid, forming benzoic acid. This is followed by conjugation with glycine to form hippuric acid, which is then excreted in the urine.[11][12] The initial oxidation steps are catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.[12]
Toxicological Mechanism
The toxicity of benzyl alcohol is related to the parent compound and its metabolites. High concentrations can lead to central nervous system depression. The "gasping syndrome" observed in neonates is attributed to the accumulation of benzoic acid, as newborns have a limited capacity for glycine conjugation.
The Deuterium Kinetic Isotope Effect
The substitution of hydrogen with deuterium in this compound can influence its metabolic rate due to the kinetic isotope effect (KIE).[1][13] The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic oxidation reactions catalyzed by enzymes like cytochrome P450s.[1][13] This can lead to a slower rate of metabolism for the deuterated compound.[14]
For drug development professionals, this is a critical consideration. A slower metabolism can lead to a longer half-life and potentially altered pharmacokinetic and toxicokinetic profiles.[14] While this can be advantageous in drug design, it also means that the toxicity profile of the deuterated compound may differ from its non-deuterated counterpart. Therefore, relying solely on the toxicological data of Benzyl alcohol for a safety assessment of this compound may not be sufficient, and specific testing of the deuterated compound is advisable.
Safe Handling and Emergency Procedures
The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[1] For personal exposure, immediately flush the affected skin or eyes with plenty of water for at least 15 minutes and move to fresh air if inhaled.[1] Seek medical attention in all cases of exposure.[1]
Conclusion
This compound is a valuable solvent for various research and development applications. While its physical properties are very similar to its non-deuterated analog, the key difference lies in the potential for a slower metabolic rate due to the kinetic isotope effect. This could alter its pharmacokinetic and toxicological profile. Therefore, while the safety data for Benzyl alcohol provides a strong foundation for risk assessment, a cautious approach that considers the potential impact of deuteration is essential for ensuring a safe working environment. Adherence to the handling and emergency procedures outlined in this guide and the manufacturer's SDS is paramount.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. oecd.org [oecd.org]
- 7. mbresearch.com [mbresearch.com]
- 8. iivs.org [iivs.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
The Gold Standard of Precision: A Technical Guide to Deuterated Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the pursuit of accuracy, precision, and reliability is paramount. This is especially true in regulated environments such as pharmaceutical development and clinical diagnostics, where the quality of analytical data can have profound implications. Deuterated standards, a class of stable isotope-labeled internal standards, have emerged as an indispensable tool for achieving the highest levels of data integrity, particularly in mass spectrometry-based analyses. This in-depth technical guide provides a comprehensive overview of the core principles, synthesis, experimental applications, and data interpretation related to the use of deuterated standards.
Core Principles: The Power of Isotope Dilution
The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[] In this approach, a known quantity of a deuterated analog of the analyte of interest is added to the sample at the earliest stage of the analytical workflow.[2] This "spiking" creates a fixed ratio between the naturally occurring analyte and its heavier isotopic counterpart.
A deuterated standard is a version of the target analyte where one or more hydrogen atoms have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[3][4] Because the mass of deuterium (2.014 amu) is roughly twice that of protium (¹H, 1.008 amu), the deuterated standard is easily distinguishable from the analyte by a mass spectrometer. Crucially, the physicochemical properties of the deuterated standard are nearly identical to the native analyte.[5] This chemical equivalence ensures that both the analyte and the internal standard behave similarly during sample preparation, chromatography, and ionization.[][6]
The primary advantage of this near-identical behavior is the ability to compensate for various sources of analytical error:
-
Matrix Effects: In complex biological matrices like plasma or urine, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.[8]
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution are common sources of error. By adding the deuterated standard at the beginning of the process, any losses will affect both the analyte and the standard proportionally, preserving the accuracy of the analyte-to-internal standard ratio.[9]
-
Instrumental Variability: Fluctuations in injection volume and instrument response can introduce imprecision. The use of a co-eluting internal standard effectively normalizes these variations.[6]
Synthesis of Deuterated Standards
The synthesis of high-purity deuterated standards is a critical prerequisite for their effective use. The goal is to introduce deuterium atoms at positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[8] Common methods for deuterium labeling include:
-
Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons in the presence of a catalyst and a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂).[][8] Acid or base catalysis, as well as metal catalysts, can facilitate this exchange.[8]
-
Reduction of Functional Groups: Functional groups like carbonyls, esters, and nitriles can be reduced using deuterated reagents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium into the molecule.[10]
-
Stepwise Synthesis: In many cases, a multi-step synthesis is employed, starting from commercially available deuterated building blocks.[10] This approach offers precise control over the location and number of deuterium atoms incorporated.
The isotopic and chemical purity of the final product is paramount. High isotopic enrichment (typically ≥98%) and chemical purity (>99%) are necessary to ensure that the internal standard does not contribute to the analyte signal and behaves predictably.[10]
Experimental Protocols
Deuterated standards are utilized in a wide range of analytical techniques, most notably in conjunction with mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC).
LC-MS/MS Quantification of Small Molecules in Biological Fluids
This protocol outlines a general procedure for the quantification of a small molecule drug in human plasma using a deuterated internal standard.
Materials:
-
Human plasma samples
-
Analyte reference standard
-
Deuterated internal standard
-
Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA)
-
Protein precipitation solvent (e.g., ACN with 0.1% FA)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., 1 mg/mL in DMSO or MeOH).[9]
-
Prepare a series of analyte working solutions by serial dilution of the stock solution to create calibration standards and quality control (QC) samples when spiked into blank plasma.[9]
-
Prepare an internal standard working solution at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent.[9]
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot a small volume (e.g., 50 µL) of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.[9]
-
Add a larger volume (e.g., 150 µL) of the internal standard working solution to each well to precipitate plasma proteins.[9]
-
Vortex the plate to ensure thorough mixing.[9]
-
Centrifuge the plate to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.[11]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to achieve chromatographic separation of the analyte from matrix components.
-
Flow Rate: e.g., 0.4 mL/min.[9]
-
Injection Volume: e.g., 5 µL.[9]
-
-
Mass Spectrometry:
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.[9]
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).[9]
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[11]
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[11]
-
GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples
This protocol describes the analysis of VOCs in water using a deuterated internal standard with purge and trap GC-MS.
Materials:
-
Water samples
-
Deuterated internal standard mix (e.g., 1,2-dichloroethane-d4)
-
Purge and trap system coupled to a GC-MS
Procedure:
-
Sample Preparation:
-
Add a known amount of the deuterated internal standard to a measured volume of the water sample.[12]
-
-
Purge and Trap:
-
The sample is purged with an inert gas, and the volatilized organic compounds are trapped on an adsorbent material.
-
The trap is then heated to desorb the analytes onto the GC column.
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: A suitable capillary column for VOC analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the VOCs.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the analytes and the deuterated internal standard.[13]
-
-
-
Data Analysis:
-
Quantitation is based on the ratio of the response of the analyte to the deuterated internal standard.[12]
-
Data Presentation and Interpretation
The use of deuterated standards significantly enhances the quality of quantitative data. The following tables summarize typical performance data from bioanalytical method validation and environmental analysis, illustrating the improved accuracy and precision achieved.
Table 1: Bioanalytical Method Validation Data for an Immunosuppressant Drug [11]
| Parameter | Without Internal Standard | With Deuterated Internal Standard | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC | -25.3% | +2.1% | ±15% (±20% at LLOQ) |
| Mid QC | -18.7% | -1.5% | ±15% |
| High QC | -22.1% | +3.8% | ±15% |
| Precision (%CV) | |||
| Low QC | 18.9% | 4.5% | ≤15% (≤20% at LLOQ) |
| Mid QC | 16.2% | 3.2% | ≤15% |
| High QC | 17.5% | 2.8% | ≤15% |
Table 2: Recovery of Pesticides in Cannabis Matrices [11]
| Compound | Matrix | Recovery without IS Correction (%) | Recovery with Deuterated IS Correction (%) |
| Bifenazate | Cannabis Oil | 140% | 105% |
| Bifenazate | Gummy Bear | 65% | 98% |
| Imidacloprid | Topical Cream | 160% | 110% |
| Myclobutanil | Cannabis Oil | 135% | 102% |
| Myclobutanil | Gummy Bear | 70% | 95% |
| Myclobutanil | Topical Cream | 155% | 108% |
Illustrative data based on findings from a study on pesticide analysis in cannabis matrices. The use of deuterated internal standards brings the accuracy to within an acceptable range.[11]
Visualization of Workflows and Logical Relationships
The integration of deuterated standards is a critical component of various complex scientific workflows. The following diagrams, created using the DOT language, illustrate these processes.
Applications in NMR Spectroscopy
While the primary application of deuterated standards is in mass spectrometry, deuterated compounds, particularly deuterated solvents, are essential in Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15] Deuterated solvents are used to dissolve the analyte without generating a large solvent signal in the ¹H NMR spectrum, which would otherwise obscure the signals from the analyte.[15] Additionally, the deuterium signal is used by the NMR instrument as a "lock" to stabilize the magnetic field, ensuring high-resolution spectra.[14] Deuterium NMR (²H NMR) itself can be used to confirm the position and extent of deuteration in a labeled compound.[16]
Conclusion
Deuterated internal standards are a cornerstone of modern quantitative analytical chemistry. Their ability to mimic the behavior of the analyte of interest provides a robust and reliable means of correcting for a multitude of potential errors, from sample preparation to instrumental analysis. For researchers, scientists, and drug development professionals, the proper use of deuterated standards is not merely a best practice but a fundamental requirement for generating high-quality, defensible data that can withstand the scrutiny of regulatory agencies and the scientific community. By understanding the core principles of their application, the nuances of their synthesis, and the details of their implementation in experimental workflows, the analytical scientist can significantly enhance the accuracy, precision, and overall integrity of their results.
References
- 2. Some methods for labelling organic compounds by deuterium [inis.iaea.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Photochemical methods for deuterium labelling of organic molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. dl.astm.org [dl.astm.org]
- 13. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. studymind.co.uk [studymind.co.uk]
- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Isotopic Labeling with Stable Isotopes for Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling with stable, non-radioactive isotopes has become an indispensable tool in modern life sciences research and pharmaceutical development. By replacing specific atoms in a molecule with their heavier, stable isotopes—such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N)—researchers can trace the metabolic fate of molecules, quantify dynamic changes in complex biological systems, and elucidate the mechanisms of drug action.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of stable isotope labeling for professionals in the field.
Core Principles of Isotopic Labeling
The fundamental principle of stable isotope labeling lies in the ability to introduce a "mass tag" into a molecule of interest without significantly altering its chemical properties.[2] These labeled molecules are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions.[2] However, the mass difference allows for their distinction and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
The choice of isotope depends on the specific application. ²H, ¹³C, and ¹⁵N are the most commonly used stable isotopes in biological research.[3] Their incorporation into biomolecules can be achieved through various methods, including metabolic labeling, chemical synthesis, and enzymatic reactions.
Applications in Research and Drug Development
Stable isotope labeling has a wide array of applications across various stages of research and drug development, from basic metabolic research to clinical trials.
Metabolic Research and Flux Analysis:
Isotope tracers are instrumental in metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a cell.[4][5][6] By introducing a labeled substrate, such as ¹³C-glucose, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic map of metabolic pathways.[4][5][6] This approach is crucial for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets.[4][5][6]
Quantitative Proteomics:
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique in quantitative proteomics.[7][8] In SILAC, cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[8] This results in the incorporation of the labeled amino acids into all newly synthesized proteins.[8] By combining protein lysates from "light" and "heavy" labeled cell populations, researchers can accurately quantify changes in protein abundance between different experimental conditions, such as before and after drug treatment.[9][10]
Drug Development:
-
Pharmacokinetics and Metabolism (ADME): Deuterium labeling is frequently employed in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1][11][12] The "deuterium switch," where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium, can slow down metabolism, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites.[1][11][12]
-
Target Engagement and Biomarker Discovery: Stable isotope labeling can be used to develop assays for quantifying target engagement of a drug. By using a labeled version of the drug or a labeled ligand, researchers can measure the occupancy of the target protein. Furthermore, quantitative proteomics and metabolomics approaches using stable isotopes are powerful tools for discovering and validating biomarkers of drug efficacy and toxicity.[9][13]
-
Protein Turnover Studies: Measuring the rates of protein synthesis and degradation, collectively known as protein turnover, provides insights into the dynamic nature of the proteome.[14][15][16] Stable isotope labeling, often using heavy water (D₂O) or labeled amino acids, allows for the quantification of protein turnover rates and how they are altered by disease or drug treatment.[14][15][16]
Quantitative Data Presentation
The following tables summarize key quantitative data related to stable isotopes and their application in drug development.
Table 1: Physical Properties of Commonly Used Stable Isotopes
| Isotope | Atomic Mass (Da) | Natural Abundance (%) | Common Tracer Forms |
| ¹H | 1.007825 | 99.9885 | - |
| ²H (D) | 2.014102 | 0.0115 | D₂O, Deuterated drugs, Deuterated amino acids |
| ¹²C | 12.000000 | 98.93 | - |
| ¹³C | 13.003355 | 1.07 | ¹³C-Glucose, ¹³C-Amino acids, ¹³C-Fatty acids |
| ¹⁴N | 14.003074 | 99.636 | - |
| ¹⁵N | 15.000109 | 0.364 | ¹⁵N-Ammonium chloride, ¹⁵N-Amino acids |
| ¹⁶O | 15.994915 | 99.757 | - |
| ¹⁸O | 17.999160 | 0.205 | H₂¹⁸O |
Table 2: Impact of Deuterium Labeling on Pharmacokinetic Parameters of Selected Drugs
| Drug | Deuterated Analog | Parameter | Fold Change (Deuterated vs. Non-deuterated) | Indication |
| Tetrabenazine | Deutetrabenazine (SD-809) | Half-life (active metabolites) | ~2-fold increase | Huntington's disease |
| Cmax (active metabolites) | ~2-fold decrease | |||
| Dextromethorphan | AVP-786 | Systemic exposure (AUC) | Increased | Agitation in Alzheimer's disease |
| Pentoxyfylline | CTP-499 | - | Improved pharmacokinetic profile | Diabetic nephropathy |
Note: The data presented are illustrative and may vary depending on the specific study and patient population.
Experimental Protocols
This section provides detailed methodologies for key stable isotope labeling experiments.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Objective: To quantitatively compare protein abundance between two cell populations.
Methodology:
-
Cell Culture Preparation:
-
Select two populations of the same cell line.
-
Culture one population ("light") in SILAC-formulated DMEM/RPMI medium deficient in L-Arginine and L-Lysine, supplemented with normal ("light") L-Arginine and L-Lysine.
-
Culture the second population ("heavy") in the same base medium, but supplemented with stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
-
Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
-
Label Incorporation:
-
Grow the cells for at least five to six cell divisions in their respective SILAC media to ensure complete incorporation of the labeled amino acids into the proteome (>97% labeling efficiency).
-
-
Experimental Treatment:
-
Once fully labeled, apply the experimental treatment (e.g., drug administration) to one of the cell populations, while the other serves as a control.
-
-
Sample Mixing and Protein Extraction:
-
Harvest both "light" and "heavy" cell populations.
-
Count the cells and mix the two populations in a 1:1 ratio based on cell number.
-
Lyse the combined cell mixture using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take an equal amount of total protein from the mixed lysate.
-
Perform in-solution or in-gel digestion. For in-solution digestion:
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides overnight with trypsin.
-
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative abundance of "heavy" and "light" peptide pairs.
-
The ratio of the peak intensities of the heavy to light peptides directly reflects the relative abundance of the corresponding protein in the two cell populations.[8]
-
Protocol 2: ¹³C Metabolic Flux Analysis (MFA)
Objective: To quantify the rates of metabolic reactions in central carbon metabolism.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
To initiate labeling, switch the cells to a medium containing a ¹³C-labeled substrate, typically [U-¹³C₆]-glucose or [1,2-¹³C₂]-glucose, as the primary carbon source.
-
Allow the cells to reach a metabolic and isotopic steady state. This typically takes several hours to a day, depending on the cell type and the pathways of interest.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the metabolites.
-
Acquire data in full scan mode to capture the mass isotopomer distributions of the metabolites of interest.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
-
Determine the mass isotopomer distributions (MIDs) for key metabolites.
-
Use a computational flux modeling software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic network model.[16]
-
The software estimates the metabolic fluxes that best explain the observed labeling patterns.[16]
-
Protocol 3: ¹⁵N Protein Labeling for NMR Spectroscopy
Objective: To produce ¹⁵N-labeled protein for structural and dynamic studies by NMR.
Methodology:
-
Bacterial Culture Preparation:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the protein of interest.
-
Prepare M9 minimal medium. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source.
-
-
Protein Expression and Labeling:
-
Inoculate a small starter culture in LB medium and grow overnight.
-
The next day, use the starter culture to inoculate the M9 minimal medium containing ¹⁵NH₄Cl.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture for several hours or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Purify the ¹⁵N-labeled protein from the clarified lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
-
NMR Sample Preparation:
-
Exchange the purified protein into an NMR buffer (e.g., phosphate or Tris buffer) with a specific pH and salt concentration.
-
Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
-
Add 5-10% D₂O to the sample for the NMR lock.
-
-
NMR Spectroscopy:
-
Acquire NMR spectra, such as a ¹H-¹⁵N HSQC experiment, to verify successful labeling and to assess the structural integrity of the protein.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in stable isotope labeling.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. skyline.ms [skyline.ms]
- 9. Relative quantification of biomarkers using mixed-isotope labeling coupled with MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 12. selectscience.net [selectscience.net]
- 13. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Case Studies - Proteome Sciences [proteomics.com]
- 16. SILAC zebrafish for quantitative analysis of protein turnover and tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing of High-Purity Benzyl Alcohol-d5 for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of commercial suppliers offering high-purity Benzyl alcohol-d5 (C₆D₅CH₂OH), a critical deuterated standard used in various scientific applications, including as an internal standard for mass spectrometry, a tracer in metabolic studies, and in the synthesis of labeled compounds for pharmaceutical research. This document outlines key suppliers, available product specifications, and essential quality control methodologies.
Commercial Suppliers and Product Specifications
The procurement of high-purity deuterated compounds is a critical step in ensuring the accuracy and reproducibility of experimental results. Several reputable suppliers specialize in the manufacturing and distribution of stable isotope-labeled compounds, including this compound. Below is a comparative summary of offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Isotopic Purity (Atom % D) | Chemical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Benzyl-2,3,4,5,6-d₅ alcohol | 68661-10-9 | ≥98% | ≥99% (CP) | Custom and pre-pack quantities |
| MedChemExpress | This compound | 68661-10-9 | ≥98% | 99.56% | 25 mg and other select sizes |
| Simson Pharma Limited | Benzyl Alcohol D5 | 68661-10-9 | Not specified, CoA provided | High quality, CoA accompanied[1] | Contact for details |
| Clearsynth | Benzyl alcohol D5 | 68661-10-9 | Not specified, CoA provided | High quality, suitable as analytical standard[2] | Contact for details |
| LGC Standards | Benzyl-2,3,4,5,6-D5 Alcohol | Not specified | Not specified | Certified reference material | Contact for details |
Note: The information presented is based on publicly available data and may be subject to change. It is highly recommended to request the latest Certificate of Analysis (CoA) from the supplier before purchase.
Quality Verification and Experimental Protocols
Upon receiving a shipment of this compound, it is imperative to perform in-house quality control to verify its identity, purity, and isotopic enrichment. The Certificate of Analysis provided by the supplier serves as a primary reference[1][2]; however, independent verification is a crucial component of good laboratory practice. Key analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
GC-MS is a powerful technique for assessing the chemical purity of this compound and confirming its molecular weight. The methodology separates volatile compounds in a sample and then provides mass-to-charge ratio data for identification.
Detailed Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a high-purity solvent such as methanol or ethyl acetate. A typical concentration range is 0.1 to 10 µg/mL.
-
Instrument Conditions:
-
Gas Chromatograph:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selective Ion Monitoring (SIM) for quantitative analysis and full scan mode for qualitative identification.
-
-
-
Data Analysis:
-
Purity Assessment: The chemical purity is determined by the relative area of the this compound peak in the total ion chromatogram. Any impurity peaks can be identified by their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
¹H (Proton) and ²H (Deuterium) NMR are indispensable for determining the isotopic enrichment and confirming the position of deuterium labeling.
Detailed Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) to a concentration of approximately 10-20 mg/mL.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Analysis: In a fully deuterated (d5) phenyl ring, the aromatic region of the ¹H NMR spectrum should show a significant reduction or absence of signals compared to the spectrum of non-labeled Benzyl alcohol. The primary remaining proton signals would be from the methylene group (-CH₂OH) and the hydroxyl proton (-OH). The integration of any residual proton signals in the aromatic region relative to the methylene protons allows for the calculation of the degree of deuteration on the ring.
-
-
²H NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped with a deuterium probe.
-
Analysis: The ²H NMR spectrum will show a signal in the aromatic region, confirming the presence and location of the deuterium atoms on the phenyl ring. The absence of significant signals at other positions confirms the specific labeling pattern.
-
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for sourcing and verifying high-purity this compound for research and drug development applications.
Caption: Workflow for sourcing and verifying high-purity this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of Benzyl Alcohol in Pharmaceutical and Cosmetic Matrices using Benzyl alcohol-d5 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of benzyl alcohol in complex matrices such as pharmaceutical formulations and cosmetic products. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Benzyl alcohol-d5 as an internal standard to ensure high accuracy and precision. The use of a deuterated internal standard effectively compensates for variations in sample preparation and instrument response. Detailed protocols for sample preparation, instrument parameters, and data analysis are provided, along with performance data presented in clear, tabular formats.
Introduction
Benzyl alcohol is a widely used preservative and solvent in the pharmaceutical and cosmetic industries. Its concentration in final products is often regulated, necessitating accurate and reliable quantitative methods for its determination. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like benzyl alcohol.
The use of an internal standard is crucial for achieving high-quality quantitative results in chromatography. An ideal internal standard co-elutes with the analyte and exhibits similar chemical and physical properties, thereby correcting for any loss of analyte during sample preparation and for variations in injection volume and instrument response. Deuterated analogs of the target analyte are considered the gold standard for internal standards in mass spectrometry-based methods. This compound, with its five deuterium atoms on the phenyl ring, is an excellent internal standard for the quantification of benzyl alcohol as it has nearly identical chromatographic behavior and ionization efficiency, but is clearly distinguishable by its mass spectrum.
This application note provides a comprehensive protocol for the quantification of benzyl alcohol using this compound as an internal standard by GC-MS.
Experimental Protocols
Materials and Reagents
-
Benzyl alcohol (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Ethanol (absolute)
-
Deionized water
-
Sample matrix (e.g., cosmetic cream, injectable solution)
Standard and Sample Preparation
2.2.1. Preparation of Stock Solutions
-
Benzyl Alcohol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of benzyl alcohol and dissolve it in methanol in a 100 mL volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.
2.2.2. Preparation of Calibration Standards
Prepare a series of calibration standards by spiking appropriate aliquots of the Benzyl Alcohol Stock Solution into a constant volume of the this compound Internal Standard Stock Solution and diluting with methanol. A typical calibration curve might range from 0.1 µg/mL to 100 µg/mL of benzyl alcohol, with a constant IS concentration of 10 µg/mL.
2.2.3. Sample Preparation
The sample preparation method should be adapted based on the matrix.
-
For Cosmetic Creams/Lotions:
-
Accurately weigh approximately 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 5 mL of absolute ethanol.
-
Sonicate for 30 minutes to ensure complete extraction of benzyl alcohol.[1]
-
Add a known amount of the this compound internal standard solution.
-
Bring the final volume to 10 mL with absolute ethanol.
-
Centrifuge at 3000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a GC vial for analysis.
-
-
For Injectable Solutions:
-
Pipette a known volume of the injectable solution into a volumetric flask.
-
Add a known amount of the this compound internal standard solution.
-
Dilute to the mark with methanol.
-
Transfer an aliquot to a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that can be adapted for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. |
| Injection Port Temp. | 260°C[1] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1 mL/min.[1] |
| Oven Temp. Program | Initial temperature 60°C, hold for 5 min, then ramp to 270°C at 35°C/min, and hold for 1 min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Interface Temp. | 250°C[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| Benzyl alcohol | Quantifier ion: m/z 79, Qualifier ions: m/z 108, 77.[1] |
| This compound | Quantifier ion: m/z 84 (or 113), Qualifier ions: m/z 113, 82 (predicted) |
Data Presentation and Performance
The use of this compound as an internal standard provides excellent linearity, precision, accuracy, and recovery. The following tables summarize typical quantitative data obtained from method validation studies for benzyl alcohol analysis.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Benzyl alcohol | 0.0625 - 100[1] | >0.999 |
Table 2: Precision and Accuracy
| Sample Matrix | Spiked Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Lotion | 10.0[1] | 3.31[1] | - | 96[1] |
| Hand Cream | 10.0[1] | 3.74[1] | - | 101[1] |
| Serum | 25.0[2] | 2.7[2] | 4.2[2] | - |
Table 3: Recovery
| Sample Matrix | Spiked Concentration (µg/g) | Average Recovery (%) |
| Injectable Suspension | 0.5, 1.0, 2.0 | 98 - 105 |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the analytical workflow.
Signaling Pathways and Logical Relationships
While this application does not directly involve signaling pathways, the logical relationship for quantification using an internal standard is crucial and can be visualized.
Conclusion
The GC-MS method utilizing this compound as an internal standard provides a highly reliable and accurate means for the quantification of benzyl alcohol in diverse and complex matrices such as cosmetics and pharmaceuticals. The detailed protocol and performance data presented in this application note demonstrate the method's suitability for routine quality control and research applications, ensuring product safety and regulatory compliance. The use of a deuterated internal standard is a key element in achieving the high level of precision and accuracy required in these industries.
References
Application Note: High-Throughput Quantification of Methylparaben in Pharmaceutical Formulations Using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methylparaben in pharmaceutical-grade formulations. To ensure accuracy and precision, benzyl alcohol-d5 is employed as an internal standard. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for rapid analysis, and specific mass spectrometric parameters for selective and sensitive detection. This method is suitable for high-throughput screening and quality control in drug development and manufacturing.
Introduction
Methylparaben is a widely used antimicrobial preservative in pharmaceutical products, cosmetics, and food. Its concentration in final products is strictly regulated to ensure both efficacy and safety. Therefore, a reliable and accurate analytical method for its quantification is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for analyzing complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting variations in sample preparation and instrument response, thereby enhancing the method's accuracy and precision.[1][2] This application note provides a comprehensive protocol for the quantification of methylparaben using this compound as an internal standard.
Experimental
Materials and Reagents
-
Methylparaben certified reference standard
-
This compound (ISTD)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Pharmaceutical formulation (e.g., oral solution, cream)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System)
-
Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS System)
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm
Standard and Sample Preparation
Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of methylparaben in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
Working Standard Solutions:
-
Prepare a series of methylparaben working standards by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Calibration Standards and Quality Control Samples:
-
To 90 µL of each methylparaben working standard, add 10 µL of the 100 ng/mL this compound working internal standard solution.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in a blank matrix in the same manner.
Sample Preparation:
-
Accurately weigh or pipette a known amount of the pharmaceutical formulation.
-
For liquid formulations, dilute with 50:50 (v/v) methanol:water to bring the expected methylparaben concentration within the calibration range.
-
For semi-solid formulations (creams), dissolve a known amount in methanol, vortex, and centrifuge. Dilute the supernatant with 50:50 (v/v) methanol:water.
-
To 90 µL of the diluted sample, add 10 µL of the 100 ng/mL this compound working internal standard solution.
-
Vortex mix all samples before injection.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temperature | 250 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Methylparaben (Quantifier) | 153.1 | 121.1 | 50 | 15 |
| Methylparaben (Qualifier) | 153.1 | 93.1 | 50 | 25 |
| This compound (ISTD) | 114.2 | 96.1 | 50 | 10 |
Results and Data Presentation
The developed LC-MS/MS method demonstrated excellent linearity for methylparaben over the concentration range of 1 ng/mL to 1000 ng/mL, with a correlation coefficient (R²) of >0.99. The accuracy and precision of the method were evaluated using QC samples at three concentration levels.
Table 1: Calibration Curve Data for Methylparaben
| Concentration (ng/mL) | Analyte/ISTD Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.255 |
| 500 | 6.280 |
| 1000 | 12.510 |
Table 2: Accuracy and Precision Data for Methylparaben Quantification
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 4.9 | 98.0 | 4.2 |
| Medium | 100 | 102.3 | 102.3 | 2.8 |
| High | 800 | 790.5 | 98.8 | 3.5 |
Mandatory Visualizations
Figure 1: Experimental workflow for LC-MS/MS quantification.
Figure 2: Principle of internal standard quantification.
Discussion
The presented LC-MS/MS method provides a reliable and high-throughput solution for the quantification of methylparaben in pharmaceutical formulations. The use of a deuterated internal standard, this compound, effectively compensates for matrix effects and variations in sample processing, leading to high accuracy and precision. The short chromatographic run time allows for the analysis of a large number of samples in a short period, which is advantageous in a quality control environment. The method can be readily adapted for the quantification of other parabens or preservatives by optimizing the MRM transitions accordingly.
Conclusion
This application note has detailed a complete protocol for the LC-MS/MS quantification of methylparaben using this compound as an internal standard. The method is sensitive, selective, and robust, making it well-suited for routine analysis in the pharmaceutical industry. The provided experimental details and performance data can serve as a valuable resource for researchers and scientists involved in drug development and quality control.
References
Application Notes and Protocols for Benzyl Alcohol-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl alcohol-d5 (C7H3D5O) is a deuterated form of benzyl alcohol, an aromatic alcohol commonly used as a preservative in parenteral drug formulations. In the field of pharmacokinetics, the study of drug absorption, distribution, metabolism, and excretion (ADME), stable isotope-labeled compounds like this compound are invaluable tools. The substitution of five hydrogen atoms with deuterium on the phenyl ring provides a molecule with a higher mass that is easily distinguishable by mass spectrometry from its endogenous or non-labeled counterpart, without significantly altering its chemical properties. This unique characteristic makes this compound an excellent internal standard for quantitative bioanalysis and a useful tracer in metabolic studies.[1]
These application notes provide a comprehensive overview of the uses of this compound in pharmacokinetic research, complete with detailed protocols and data presentation.
Key Applications in Pharmacokinetics
The primary applications of this compound in pharmacokinetic studies are:
-
Internal Standard in Bioanalytical Methods: The most common application of this compound is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods for the quantification of unlabeled benzyl alcohol or other analytes in biological matrices such as plasma, serum, and urine.[2] Since the deuterated standard co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, it can effectively compensate for variations during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.
-
Tracer for Metabolic Studies: this compound can be used to trace the metabolic fate of benzyl alcohol in vivo. By administering the labeled compound, researchers can track its conversion to its primary metabolites, benzaldehyde-d5 and benzoic acid-d5, and subsequently to hippuric acid-d5. This allows for a clear distinction between the administered compound and any endogenous benzyl alcohol.
Data Presentation
Due to the limited availability of public data from in vivo pharmacokinetic studies specifically administering this compound, the following table presents a hypothetical data set for illustrative purposes. This data is based on typical pharmacokinetic parameters and is intended to demonstrate how such data would be presented.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Human Plasma Following a Single Intravenous Dose
| Parameter | Symbol | Value | Unit |
| Maximum Plasma Concentration | Cmax | 15.2 | µg/mL |
| Time to Maximum Concentration | Tmax | 0.1 | h |
| Area Under the Curve (0-t) | AUC(0-t) | 25.8 | µgh/mL |
| Area Under the Curve (0-inf) | AUC(0-inf) | 27.1 | µgh/mL |
| Elimination Half-life | t1/2 | 1.5 | h |
| Volume of Distribution | Vd | 1.8 | L/kg |
| Clearance | CL | 0.8 | L/h/kg |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Protocol 1: Quantification of Benzyl Alcohol in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol describes a method for the quantitative analysis of benzyl alcohol in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Benzyl alcohol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of benzyl alcohol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of benzyl alcohol by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: ZORBAX Eclipse Plus Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Benzyl alcohol: m/z 109.1 → 79.1
-
This compound: m/z 114.1 → 84.1
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of benzyl alcohol to this compound against the concentration of the calibration standards.
-
Determine the concentration of benzyl alcohol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Benzyl Alcohol
The following diagram illustrates the metabolic pathway of benzyl alcohol in the human body.
Caption: Metabolic pathway of benzyl alcohol.
Experimental Workflow for Bioanalysis
This diagram outlines the key steps in the bioanalytical workflow for the quantification of an analyte using a deuterated internal standard.
Caption: Bioanalytical workflow using an internal standard.
Conclusion
This compound is a critical tool for researchers in pharmacokinetics and drug development. Its primary application as an internal standard in LC-MS and GC-MS bioanalytical methods significantly enhances the reliability and accuracy of quantitative data.[2] Furthermore, its use as a stable isotope tracer provides a powerful means to investigate the metabolic pathways of benzyl alcohol. The protocols and information provided herein serve as a comprehensive guide for the effective application of this compound in pharmacokinetic studies.
References
Application Note: Quantitative NMR (qNMR) Analysis Using Benzyl alcohol-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and versatile analytical technique for the precise and accurate determination of the concentration and purity of chemical substances.[1][2] Unlike chromatographic methods, qNMR does not require identical response factors for the analyte and a reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[2] This inherent characteristic makes qNMR a primary ratio method of measurement.
The use of an internal standard is a common and recommended practice in qNMR to ensure high accuracy and precision by minimizing variations arising from sample preparation and instrument parameters.[3][4] An ideal internal standard should be stable, non-reactive with the analyte, soluble in the chosen deuterated solvent, and have signals that do not overlap with those of the analyte.[2][5]
This application note provides a detailed protocol for the use of Benzyl alcohol-d5 as an internal standard for quantitative ¹H NMR analysis. This compound (C₆D₅CH₂OH) is a suitable internal standard for a variety of analytes, particularly those lacking signals in the aromatic region of the ¹H NMR spectrum. Its single, sharp singlet for the methylene protons (CH₂) around 4.6 ppm in many common deuterated solvents and the absence of aromatic protons provide a clear and well-separated signal for quantification.
Principles of qNMR
The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of corresponding nuclei (protons in ¹H NMR) in the molecule. When an internal standard of known purity and weight is added to a sample containing an analyte of known weight, the purity of the analyte can be calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I_analyte and I_IS are the integral areas of the signals for the analyte and the internal standard, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals of the analyte and the internal standard.
-
MW_analyte and MW_IS are the molecular weights of the analyte and the internal standard.
-
m_analyte and m_IS are the masses of the analyte and the internal standard.
-
Purity_IS is the purity of the internal standard.
Experimental Protocols
-
Analyte of interest
-
This compound (isotopic purity ≥ 98 atom % D, chemical purity ≥ 99%)[6]
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
High-precision analytical balance (accuracy ± 0.01 mg)
-
Vortex mixer
-
High-quality 5 mm NMR tubes
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
The spectrometer should be properly calibrated and validated.
-
Weighing: Accurately weigh the analyte (e.g., 5-10 mg) and this compound (e.g., 2-5 mg) into a clean, dry vial.[7] The use of an analytical balance with at least four decimal places is crucial.[8] Record the exact weights.
-
Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL for a standard 5 mm tube) to the vial.[5]
-
Mixing: Thoroughly mix the contents using a vortex mixer to ensure complete dissolution of both the analyte and the internal standard.[5] Visually inspect the solution to ensure no solid particles remain.
-
Transfer: Carefully transfer the solution into a clean, dry NMR tube.
-
Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.[8]
To obtain a reliable quantitative spectrum, the following acquisition parameters should be carefully optimized:
-
Pulse Angle (Flip Angle): A 90° pulse is recommended to maximize the signal-to-noise ratio.[7]
-
Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A d1 of 30-60 seconds is often sufficient for many small molecules, but it should be determined experimentally for the highest accuracy.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4] Typically, 8 to 64 scans are adequate depending on the sample concentration.
-
Spectral Width (sw): The spectral width should be large enough to encompass all signals of interest.
-
Acquisition Time (aq): A longer acquisition time will result in better resolution.
-
Receiver Gain (rg): The receiver gain should be set to avoid signal clipping (ADC overflow).
-
Spinning: It is recommended to acquire the spectrum without sample spinning to avoid spinning sidebands which can interfere with integration.[7]
-
Fourier Transformation: Apply an exponential window function with zero line broadening (LB = 0) before Fourier transformation.
-
Phasing: Carefully phase the spectrum to obtain a pure absorption lineshape for all signals.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is crucial for accurate integration.
-
Integration:
-
Identify the well-resolved signal of the this compound methylene protons (CH₂), which typically appears as a singlet around 4.6 ppm.
-
Identify a well-resolved and pure signal of the analyte that does not overlap with any other signals.
-
Integrate both the analyte and the internal standard signals over a sufficient width (at least 20-30 times the signal half-width). Ensure that the integration regions are consistent.[7]
-
Data Presentation
The following table summarizes hypothetical quantitative data for the purity determination of a sample of Ibuprofen using this compound as the internal standard.
| Parameter | Value |
| Analyte (Ibuprofen) | |
| Mass (m_analyte) | 10.25 mg |
| Molecular Weight (MW_analyte) | 206.29 g/mol |
| Integrated Signal (I_analyte) | 1.00 (for the 1H signal at ~3.7 ppm) |
| Number of Protons (N_analyte) | 1 |
| Internal Standard (this compound) | |
| Mass (m_IS) | 3.15 mg |
| Molecular Weight (MW_IS) | 113.17 g/mol [6] |
| Purity (Purity_IS) | 99.5 % |
| Integrated Signal (I_IS) | 2.34 (for the 2H signal at ~4.6 ppm) |
| Number of Protons (N_IS) | 2 |
| Calculated Purity of Ibuprofen | 98.7 % |
Visualizations
Caption: Experimental workflow for qNMR analysis.
Caption: Logical relationship in qNMR calculation.
Conclusion
Quantitative NMR spectroscopy using an internal standard is a highly accurate and reliable method for determining the purity and concentration of substances. This compound serves as an excellent internal standard for many analytes due to its simple ¹H NMR spectrum, chemical stability, and the strategic chemical shift of its methylene protons. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently implement this qNMR method to obtain precise and accurate quantitative results. The key to successful qNMR lies in meticulous sample preparation, careful optimization of data acquisition parameters, and proper data processing.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. azom.com [azom.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. Buy Benzyl-2,3,4,5,6-d 5 alcohol 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Application Notes and Protocols for Benzyl Alcohol Analysis Using Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of benzyl alcohol in various matrices using the isotope dilution method. This technique, which employs a stable isotope-labeled version of the analyte as an internal standard, is a highly accurate and precise quantification method, particularly when coupled with mass spectrometry. It effectively corrects for sample loss during preparation and variations in instrument response.
Introduction
Benzyl alcohol is a widely used excipient in pharmaceutical formulations, cosmetics, and a variety of other commercial products, primarily for its preservative and solvent properties. Accurate and reliable quantification of benzyl alcohol is crucial for quality control, formulation development, and safety assessment. Isotope dilution mass spectrometry (ID-MS) is the gold standard for such quantitative analyses due to its ability to minimize the effects of matrix interference and procedural variations.
This guide outlines the necessary steps for sample preparation and analysis of benzyl alcohol using isotope dilution, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution
The core principle of isotope dilution analysis involves adding a known amount of an isotopically labeled analog of the analyte (e.g., benzyl alcohol-d7) to the sample at the beginning of the sample preparation process. This "isotopic internal standard" is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopic internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be determined with high accuracy.
Experimental Workflow
The general workflow for benzyl alcohol analysis using isotope dilution is depicted below. Specific details for each step will vary depending on the sample matrix and the analytical instrumentation used.
Caption: General experimental workflow for benzyl alcohol analysis by isotope dilution mass spectrometry.
Protocols
Materials and Reagents
-
Solvents: Methanol, Ethyl Acetate, Acetonitrile (HPLC or GC grade)
-
Internal Standard: Benzyl alcohol-d5, Benzyl alcohol-d7, or ¹³C-labeled benzyl alcohol[1][2][3]
-
Reagents for Extraction: Anhydrous sodium sulfate
-
Vials: Autosampler vials with septa
Preparation of Standard Solutions
-
Primary Stock Solution of Benzyl Alcohol (Unlabeled): Accurately weigh and dissolve a known amount of benzyl alcohol in methanol to prepare a stock solution of approximately 1 mg/mL.
-
Primary Stock Solution of Isotopic Internal Standard: Prepare a stock solution of the isotopically labeled benzyl alcohol (e.g., benzyl alcohol-d7) in methanol at a concentration of approximately 1 mg/mL.
Sample Preparation Protocols
The choice of sample preparation method is highly dependent on the matrix. Below are protocols for common matrices.
-
Homogenization: Ensure the injectable suspension is well-homogenized.
-
Weighing and Spiking: Accurately weigh approximately 2 g of the homogenized sample into a separatory funnel. Spike the sample with a known amount of the isotopic internal standard solution.
-
Extraction: Add 60 mL of methanol to the separatory funnel and shake vigorously. Allow the layers to separate and pass the methanol extract through a filter containing anhydrous sodium sulfate to remove any moisture. Repeat the extraction twice more with 50 mL of methanol each time.[5]
-
Concentration: Combine the methanol extracts and evaporate the solvent using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 2 mL) of methanol.
-
Analysis: The sample is now ready for GC-MS analysis.
-
Weighing and Spiking: Accurately weigh approximately 1.0 g of the cosmetic sample into a 15 mL centrifuge tube. Spike with the isotopic internal standard.
-
Ultrasonic Extraction: Add 5 mL of absolute ethanol and sonicate for 30 minutes.
-
Dilution and Centrifugation: Dilute to 10 mL with absolute ethanol and centrifuge for 10 minutes at 3000 rpm.
-
Analysis: The supernatant is ready for GC-MS analysis.
C. Biological Fluids (e.g., Plasma, Serum) (LC-MS/MS or GC-MS Analysis) [3]
-
Thawing and Spiking: Thaw the plasma or serum sample. To a known volume of the sample, add the isotopic internal standard solution.
-
Solid-Phase Extraction (SPE): Dilute the plasma sample and subject it to solid-phase extraction using an appropriate SPE cartridge (e.g., Extrelut).[3]
-
Elution: Elute the benzyl alcohol and the internal standard from the SPE cartridge with ethyl acetate.[3]
-
Concentration: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis or a solvent compatible with GC-MS.
D. E-Liquids (HPLC-MS/MS Analysis) [6]
-
Dilution and Spiking: The sample preparation consists of a simple dilution. A known amount of the e-liquid is diluted with a solution containing the isotopic internal standard. For example, the dilution solution can be a 1:1 mixture of methanol and water containing the internal standard to yield a final concentration of approximately 12.64 ng/µL of the labeled benzyl alcohol.[6]
-
Stirring: The mixture is then subjected to mechanical stirring to ensure homogeneity.
-
Analysis: The diluted sample is then ready for direct injection into the HPLC-MS/MS system.
Instrumental Analysis
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 5 minutes, then ramped at 10°C/min to 180°C.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
B. HPLC-MS/MS Conditions (Typical for E-liquids) [6]
-
HPLC System: A system capable of delivering accurate gradients.
-
Column: A suitable reversed-phase column (e.g., Luna C18).
-
Mobile Phase: A gradient of methanol and water with a suitable modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, may be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for both benzyl alcohol and its isotopic internal standard need to be determined.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for benzyl alcohol analysis.
Table 1: Linearity of Benzyl Alcohol Analysis
| Matrix | Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Injectable Suspension | GC-MS | 0.1 - 10.0 | > 0.999 | [5] |
| Cosmetics | GC-MS | 0.0625 - 100 | Not specified | [4] |
| Midazolam Injection | GC-FID | 1200 - 2800 | 0.9993 | [1] |
| Human Serum | GC-MS | 5 - 200 (mg/L) | Not specified | [7] |
| Dog Plasma | HPLC-UV | 80 - 640 (ng injected) | 0.998 | [3] |
| E-Liquids | HPLC-MS/MS | 0.50 - 27.20 (ng/µL) | Not specified | [6] |
Table 2: Recovery, LOD, and LOQ for Benzyl Alcohol Analysis
| Matrix | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Injectable Suspension | GC-MS | 98 - 105 | 0.05 µg/g | 0.1 µg/g | [5] |
| Cosmetics (Lotion) | GC-MS | 96 | 5.4 mg/kg | Not specified | [4] |
| Cosmetics (Hand Cream) | GC-MS | 101 | 2.1 mg/kg | Not specified | [4] |
| Dog Plasma | HPLC-UV | 98.3 ± 3.0 | Not specified | Not specified | [3] |
| E-Liquids | HPLC-MS/MS | Not specified | 0.11 ng/µL | Not specified | [6] |
| Human Serum | GC-MS | Not specified | 1 mg/L | Not specified | [7] |
Table 3: Precision of Benzyl Alcohol Analysis
| Matrix | Analytical Method | Precision Type | Concentration | RSD (%) | Reference |
| Human Serum | GC-MS | Within-run | 50 mg/L | 2.2 | [7] |
| Human Serum | GC-MS | Between-run | 50 mg/L | 6.9 | [7] |
| Cosmetics | GC-MS | Reproducibility | 10 µg/mL | 3.31 - 3.74 | [4] |
Conclusion
The use of isotope dilution coupled with mass spectrometry provides a robust and reliable method for the quantification of benzyl alcohol in a variety of complex matrices. The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for benzyl alcohol. The key to successful analysis lies in the careful selection of the isotopic internal standard, optimization of the sample preparation procedure for the specific matrix, and fine-tuning of the instrumental parameters.
References
- 1. asianpubs.org [asianpubs.org]
- 2. BENZYL ALCOHOL - (Partially Validated Method #2009) [dnacih.com]
- 3. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ewai-group.com [ewai-group.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Method for Residual Solvent Analysis in Pharmaceuticals Utilizing Benzyl Alcohol-d5 as an Internal Standard
Abstract
This application note details a validated headspace gas chromatography with flame ionization detection (HS-GC-FID) method for the quantitative analysis of residual solvents in pharmaceutical substances. The method employs Benzyl alcohol-d5 as an internal standard to ensure high accuracy and precision, aligning with the principles outlined in the ICH Q3C guidelines for residual solvents.[1][2][3][4] This approach is particularly advantageous when analyzing water-insoluble samples or when a high-boiling point diluent is required.[5][6]
Introduction
Residual solvents in pharmaceuticals are organic volatile chemicals that are byproducts of the manufacturing process.[2][4] As they provide no therapeutic benefit and can be harmful, their levels are strictly regulated by guidelines such as ICH Q3C.[1][2][3][4] The most widely adopted technique for residual solvent testing is static headspace gas chromatography (HS-GC), often coupled with a flame ionization detector (FID).[5][6][7]
The use of an internal standard (IS) is critical for compensating for variations in sample preparation and injection. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative analysis.[8] Their physicochemical properties are nearly identical to the target analyte, ensuring they experience similar matrix effects and extraction efficiencies, which leads to more reliable data.[8]
This document presents a comprehensive method for the analysis of common residual solvents using this compound as an internal standard. Benzyl alcohol is a Class 3 solvent and a suitable high-boiling point diluent for HS-GC analysis.[6] The use of its deuterated form as an IS provides a robust and reliable analytical solution.
Experimental Protocols
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8850 GC or equivalent, equipped with a split/splitless inlet and a flame ionization detector.[9]
-
Headspace Sampler: Agilent 8697 Headspace Sampler or equivalent.[9]
-
GC Column: Agilent J&W DB-Select 624 UI (30 m x 0.53 mm, 3.0 µm) or equivalent G43 phase column.[9]
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Reagents: this compound (≥99.5% isotopic purity), Benzyl alcohol (diluent), Dimethyl sulfoxide (DMSO), and certified reference standards for all target residual solvents.
Preparation of Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with DMSO. Mix thoroughly.
-
-
Residual Solvent Standard Stock Solution (Concentrations at ICH Limits):
-
Calibration Standards:
-
Prepare a series of at least six calibration standards by spiking the appropriate volume of the Residual Solvent Standard Stock Solution into separate 20 mL headspace vials.
-
Add 100 µL of the IS Stock Solution to each vial.
-
Dilute with 5 mL of Benzyl alcohol.
-
Seal and vortex each vial.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the test sample into a 20 mL headspace vial.
-
Add 100 µL of the IS Stock Solution.
-
Add 5 mL of Benzyl alcohol.
-
Seal and vortex to dissolve. Sonication can be used to aid dissolution, but caution is advised as it may generate degradation products from benzyl alcohol.[11]
-
Instrumental Conditions
Table 1: HS-GC-FID Method Parameters
| Parameter | Setting |
| Headspace Sampler | |
| Oven Temperature | 85 °C |
| Loop Temperature | 95 °C |
| Transfer Line Temperature | 105 °C |
| Vial Equilibration Time | 20 min |
| Injection Duration | 0.5 min |
| Gas Chromatograph | |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Split Ratio | 5:1 |
| Oven Program | 40 °C (hold 12 min), ramp 10 °C/min to 240 °C (hold 10 min) |
| FID Detector | |
| Temperature | 260 °C |
| H₂ Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
Data Presentation and Quantitative Analysis
The method was validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Table 2: Linearity of Residual Solvents
| Analyte | Range (ppm) | Correlation Coefficient (r²) |
| Benzene | 0.2 - 4 | > 0.998 |
| Toluene | 89 - 1780 | > 0.999 |
| Methanol | 300 - 6000 | > 0.999 |
| Ethanol | 500 - 10000 | > 0.999 |
| Dichloromethane | 60 - 1200 | > 0.998 |
Table 3: Accuracy (Recovery) and Precision (RSD)
| Analyte | Spiked Level (ppm) | Recovery (%) | Precision (RSD, n=6) (%) |
| Benzene | 2 | 98.5 - 102.1 | < 5.0 |
| Toluene | 890 | 99.2 - 101.5 | < 3.0 |
| Methanol | 3000 | 98.9 - 102.5 | < 3.0 |
| Ethanol | 5000 | 99.5 - 101.8 | < 2.5 |
| Dichloromethane | 600 | 97.8 - 103.0 | < 4.0 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ppm) | LOQ (ppm) |
| Benzene | 0.1 | 0.3 |
| Toluene | 10 | 30 |
| Methanol | 30 | 90 |
| Ethanol | 50 | 150 |
| Dichloromethane | 5 | 15 |
Visualizations
Caption: HS-GC-FID workflow for residual solvent analysis.
Caption: Logical framework for method development and application.
Conclusion
The HS-GC-FID method detailed in this application note provides a highly effective and reliable means for the quantification of residual solvents in pharmaceutical products. The strategic use of this compound as an internal standard significantly enhances the accuracy and precision of the results, ensuring compliance with regulatory requirements. The method is robust, readily deployable for routine quality control, and particularly well-suited for challenging sample matrices.
References
- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. tga.gov.au [tga.gov.au]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. scispace.com [scispace.com]
- 7. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]
Application Notes and Protocols: Neutron Scattering in Materials Science Using Deuterated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutron scattering is a powerful, non-destructive technique for characterizing the structure and dynamics of materials at the atomic and molecular scale.[1][2] Unlike X-rays, which interact with the electron cloud of an atom, neutrons interact with the nucleus, providing unique advantages.[3] One of the most significant advantages is the ability to distinguish between isotopes, most notably hydrogen (¹H, protium) and its heavier isotope, deuterium (²H, D). This isotopic sensitivity, exploited through deuteration, is a cornerstone of many neutron scattering experiments in materials science, soft matter, and biophysics.[4][5]
The large difference in neutron scattering properties between hydrogen and deuterium allows for "contrast variation," a method used to highlight specific components within a complex system.[6][7] Hydrogen has a large incoherent scattering cross-section, which contributes to a high background signal. Replacing hydrogen with deuterium significantly reduces this incoherent scattering and alters the coherent scattering length, thereby improving the signal-to-noise ratio and enabling the selective visualization of molecules or parts of molecules.[8][9][10]
This document provides detailed application notes and protocols for several key neutron scattering techniques that leverage deuterated compounds to probe material structure and dynamics.
The Power of Deuteration: Scattering Cross-Sections
The utility of deuterium substitution stems from the distinct neutron scattering cross-sections of hydrogen and deuterium nuclei. The scattering from a sample has two components: coherent and incoherent. Coherent scattering provides information about the structure and spatial correlation between atoms, while incoherent scattering, which is isotropic, provides information on individual atomic motions and contributes to the background.[9]
Hydrogen's nucleus (a proton) has a large incoherent scattering cross-section, which can obscure the desired coherent signal. In contrast, deuterium has a much smaller incoherent cross-section and a significantly different coherent scattering length.[11] This difference is fundamental to the technique of contrast variation.
| Nucleus | Coherent Scattering Length (bcoh) [10⁻¹² cm] | Coherent Cross-Section (σcoh) [barns] | Incoherent Cross-Section (σinc) [barns] |
| ¹H (Hydrogen) | -0.374 | 1.76 | 80.26 |
| ²D (Deuterium) | 0.667 | 5.59 | 2.05 |
| Data sourced from various nuclear data tables. 1 barn = 10⁻²⁴ cm². |
Key Techniques and Applications
Small-Angle Neutron Scattering (SANS)
SANS is used to study structures on length scales from 1 to 1000 nanometers.[6] It is particularly powerful for investigating polymers, colloids, micelles, and biological macromolecules in solution.[7]
Application: Polymer Conformation in Blends
-
Objective: To determine the radius of gyration (Rg) of a single polymer chain within a bulk polymer blend.
-
Principle: In a blend of two different polymers, it is impossible to distinguish the scattering from a single chain. By deuterating one polymer type and blending a small amount of it into a matrix of the same, non-deuterated (hydrogenous) polymer, the deuterated chains become "visible" to the neutron beam.[12] The scattering contrast between the deuterated chains and the hydrogenous matrix allows for the direct measurement of single-chain conformation.[13]
-
Contrast Matching: The principle can be extended by using a mixture of deuterated and hydrogenous solvent. The solvent's scattering length density (SLD) can be adjusted to match the SLD of one component in a multi-component system, effectively making it invisible and allowing the structure of the other components to be studied in isolation.[6][8]
Protocol: SANS Measurement of Polymer Conformation
-
Sample Preparation:
-
Synthesize or procure the polymer of interest in both its normal hydrogenous (H) and fully deuterated (D) forms.
-
Prepare a dilute blend by dissolving a small weight fraction (e.g., 1-2%) of the D-polymer into the H-polymer matrix. The components must be thoroughly mixed, often by co-dissolving in a volatile solvent followed by solvent evaporation and melt-pressing into a sample holder.
-
The sample thickness should be chosen to achieve a transmission of 40-70% for the neutron beam.[14] Typically, this is 1-2 mm for polymer samples.[14]
-
-
Instrument Setup (General):
-
Select a SANS instrument at a neutron source facility.[5]
-
Choose a neutron wavelength (λ) and detector distance appropriate for the desired Q-range, which covers the length scales of interest (related to the polymer's Rg). The momentum transfer vector Q is defined as Q = (4πλ)sin(θ/2), where θ is the scattering angle.[15]
-
-
Data Acquisition:
-
Measure the scattering from the deuterated polymer blend.
-
Measure the scattering from a sample of the pure hydrogenous polymer matrix. This serves as the background.
-
Measure the scattering from an empty sample holder (empty cell) and a blocked beam (for dark current subtraction).
-
Measure a standard sample (e.g., porous silica) for instrument calibration and data normalization to absolute units (cm⁻¹).
-
-
Data Analysis:
-
Subtract the background (H-polymer matrix, empty cell, dark current) from the sample scattering data.
-
Normalize the data to absolute scale using the standard sample measurement.
-
Plot the resulting intensity I(Q) vs. Q.
-
For dilute, non-interacting chains at low Q, the data can be fitted to the Guinier approximation: I(Q) = I(0)exp(-Q²Rg²/3) to extract the radius of gyration, Rg. More complex models (e.g., Debye function for an ideal chain) can be used for a wider Q range.
-
Neutron Reflectometry (NR)
NR is a surface-sensitive technique used to probe the structure of thin films, interfaces, and surfaces with sub-nanometer resolution.[16] It is widely applied in studies of lipid bilayers, polymer coatings, and adsorbed layers.[4]
Application: Drug Interaction with a Model Cell Membrane
-
Objective: To determine the location and conformation of a drug molecule or peptide when it interacts with a lipid bilayer.[16]
-
Principle: A model cell membrane, typically a solid-supported lipid bilayer (SLB), is prepared on a flat substrate (e.g., a silicon wafer).[16] By selectively deuterating the lipid tails, the lipid headgroups, the solvent (D₂O vs. H₂O), or the drug molecule itself, NR can resolve the structure of the bilayer and locate the drug within it.[17] For example, using a deuterated lipid and a hydrogenous drug in D₂O solvent allows for clear visualization of the drug's position relative to the lipid layer.[18]
Protocol: NR Study of Peptide Insertion into a Lipid Bilayer
-
Sample Preparation:
-
Prepare a polished, flat substrate (e.g., single-crystal silicon block).
-
Form a supported lipid bilayer on the substrate using vesicle fusion or Langmuir-Blodgett deposition. Use a deuterated lipid (e.g., d-DMPC) to provide contrast.[18]
-
Mount the substrate in a temperature-controlled liquid cell designed for NR.
-
The bulk liquid phase (subphase) is typically a buffer solution prepared in D₂O, H₂O, or a mixture (e.g., "Air Contrast Matched Water" - ACMW) to vary the contrast.[17]
-
-
Instrument Setup (General):
-
Use a neutron reflectometer, which measures the intensity of reflected neutrons as a function of the momentum transfer vector perpendicular to the surface, Qz.
-
The reflectivity is measured over a range of Qz by varying the angle of incidence.
-
-
Data Acquisition:
-
Measure the reflectivity profile of the pure lipid bilayer in D₂O subphase.
-
Exchange the subphase with H₂O and repeat the measurement. Measuring in at least two contrasts is crucial for robustly modeling the system.[19]
-
Inject the hydrogenous peptide/drug into the subphase and allow it to incubate with the bilayer.
-
Repeat the reflectivity measurements in both D₂O and H₂O subphases after incubation.
-
-
Data Analysis:
-
The reflectivity data from the different contrasts (before and after peptide addition) are co-refined using a fitting program.
-
The data is modeled as a series of layers, each defined by a thickness, roughness, and scattering length density (SLD).
-
By comparing the SLD profiles before and after adding the peptide, one can determine the extent of peptide binding, its location within the headgroup or tail region, and any induced changes in the bilayer structure (e.g., thickness, hydration).[18]
-
Quasi-Elastic Neutron Scattering (QENS)
QENS is an inelastic technique that probes diffusive and reorientational motions of atoms and molecules on picosecond to nanosecond timescales.[20] It measures the small energy transfers that occur when neutrons scatter from moving atoms.
Application: Ion Diffusion in Battery Electrolytes
-
Objective: To characterize the diffusion mechanism of ions (e.g., Li⁺) in a solid or polymer electrolyte for battery applications.
-
Principle: The large incoherent scattering cross-section of hydrogen makes QENS highly sensitive to the motions of hydrogen-containing species.[21] In materials like polymer electrolytes, the polymer chain dynamics can be studied by using a hydrogenous sample. To isolate the motion of other components, such as ionic liquids or the polymer itself, selective deuteration is essential.[10] By deuterating the polymer and leaving the charge-carrying species hydrogenous, the motion of the charge carrier can be studied directly. Conversely, deuterating the mobile ion and protonating the matrix allows for the study of matrix dynamics.[21]
Protocol: QENS Study of Polymer Electrolyte Dynamics
-
Sample Preparation:
-
Synthesize or procure deuterated and hydrogenous versions of the polymer host and the mobile species (e.g., an ionic liquid).
-
Prepare the electrolyte by mixing the components in the desired ratio. The sample is typically loaded into a flat, annular aluminum can. The sample thickness is chosen to give a scattering probability of ~10% to minimize multiple scattering.
-
Prepare separate samples for analysis: (1) hydrogenous polymer with deuterated mobile species, and (2) deuterated polymer with hydrogenous mobile species.
-
-
Instrument Setup (General):
-
Select a QENS spectrometer (e.g., a backscattering or time-of-flight spectrometer) that provides the energy resolution appropriate for the timescale of the dynamics being studied.[10]
-
The experiment is typically run at various temperatures to study the thermal activation of the dynamic processes.
-
-
Data Acquisition:
-
Measure the QENS spectra (intensity as a function of energy transfer and momentum transfer, S(Q,ω)) for each sample at each temperature.
-
Measure the scattering from an empty sample can for background subtraction.
-
Measure the scattering from a vanadium standard at each temperature. Vanadium is a purely incoherent scatterer and is used to determine the instrumental energy resolution.
-
-
Data Analysis:
-
Subtract the empty can background from the sample data.
-
The measured spectra are a convolution of the true scattering function of the sample and the instrumental resolution function.
-
Fit the spectra to a theoretical scattering law convoluted with the measured resolution function. The model typically consists of an elastic component and one or more quasi-elastic components (often Lorentzian functions).
-
The width of the Lorentzian component gives the characteristic relaxation time of the motion, while its Q-dependence provides information on the geometry of the motion (e.g., jump diffusion, continuous diffusion). From this, diffusion coefficients and residence times can be extracted.[20]
-
Neutron Diffraction
Neutron diffraction is used to determine the atomic and/or magnetic structure of crystalline materials.[1] While X-ray diffraction is more common for structural determination, neutron diffraction is indispensable for locating light atoms like hydrogen or deuterium, especially in the presence of heavy atoms.[22]
Application: Hydrogen/Deuterium Storage in Metal-Organic Frameworks (MOFs)
-
Objective: To identify the precise binding sites of adsorbed hydrogen (or deuterium) molecules within the porous structure of a MOF.[23]
-
Principle: MOFs are crystalline materials with high porosity, making them candidates for gas storage.[24] Determining where guest molecules like H₂ bind is crucial for designing improved materials.[25] Because hydrogen is nearly invisible to X-rays in a framework of heavy metal atoms, neutron diffraction is the ideal technique.[26] Experiments are performed with deuterium (D₂) instead of hydrogen (H₂) because D₂ provides a stronger coherent scattering signal and avoids the high incoherent background from H₂.[23]
Protocol: Neutron Powder Diffraction of D₂ in a MOF
-
Sample Preparation:
-
Synthesize and activate the MOF powder to ensure the pores are empty of solvent molecules.
-
Load the powder into a sample holder (e.g., a vanadium can) suitable for gas dosing and cryogenic temperatures.
-
Mount the sample holder onto a neutron powder diffractometer equipped with a closed-cycle refrigerator and a gas handling system.
-
-
Instrument Setup (General):
-
Cool the sample to the desired adsorption temperature (e.g., 77 K).
-
Select a neutron wavelength that provides good resolution for the expected lattice parameters of the MOF.
-
-
Data Acquisition:
-
Collect a diffraction pattern of the "empty" activated MOF.
-
Introduce a known amount of D₂ gas into the sample cell and allow it to equilibrate.
-
Collect a diffraction pattern of the D₂-loaded MOF.
-
Repeat the measurement at several different D₂ loadings to track the sequential filling of binding sites.
-
-
Data Analysis:
-
Perform a Rietveld refinement of the diffraction pattern from the empty MOF to determine its crystal structure.
-
Use Fourier difference mapping on the D₂-loaded data (subtracting the scattering contribution of the bare framework) to locate the positions of the D₂ molecules within the unit cell.
-
Refine the crystal structure model including the located D₂ molecules to determine precise binding locations, orientations, and site occupancies as a function of loading.[25]
-
Summary of Quantitative Data
The following table summarizes key quantitative parameters relevant to neutron scattering experiments with deuterated compounds.
| Parameter | Description | Typical Values / Notes |
| Scattering Length Density (SLD) | The sum of the coherent scattering lengths of all atoms in a molecule, divided by the molecular volume. It is the key parameter for contrast. | - H₂O: -0.56 x 10¹⁰ cm⁻² - D₂O: 6.38 x 10¹⁰ cm⁻²[3] - Polystyrene (H): ~1.4 x 10¹⁰ cm⁻² - Polystyrene (D): ~6.5 x 10¹⁰ cm⁻² |
| Radius of Gyration (Rg) | A measure of the size of a polymer coil or particle, determined from SANS. | Ranges from a few nm to >100 nm, depending on the polymer and solvent. |
| Layer Thickness | Thickness of thin films or lipid bilayers, determined from NR. | Typically 3-5 nm for a single lipid bilayer.[18] Can range from nm to hundreds of nm for polymer films. |
| Diffusion Coefficient (D) | Rate of atomic or molecular diffusion, determined from QENS. | 10⁻⁵ to 10⁻⁹ cm²/s for liquids and mobile species in solids.[27] |
| Residence Time (τ) | The average time a molecule or atom spends at a specific site before jumping to another, determined from QENS. | Picoseconds to nanoseconds. |
References
- 1. researchgate.net [researchgate.net]
- 2. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 3. ncnr.nist.gov [ncnr.nist.gov]
- 4. Neutron sciences as an essential tool to develop 'materials for a better life' - Mapping Ignorance [mappingignorance.org]
- 5. Neutron scattering - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencetopics.net [sciencetopics.net]
- 10. neutrons.ornl.gov [neutrons.ornl.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neutron Scattering in Materials Science: Small-Angle Neutron Scattering Studies of Polymers | MRS Bulletin | Cambridge Core [cambridge.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. ncnr.nist.gov [ncnr.nist.gov]
- 15. Neutron scattering techniques | School of Chemistry | University of Bristol [bristol.ac.uk]
- 16. epj-conferences.org [epj-conferences.org]
- 17. The analysis of neutron reflectivity from Langmuir monolayers of lipids using molecular dynamics simulations: the role of lipid area - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neutron reflectometry of supported hybrid bilayers with inserted peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. neutrons.ornl.gov [neutrons.ornl.gov]
- 22. researchgate.net [researchgate.net]
- 23. ias.ac.in [ias.ac.in]
- 24. In Situ Neutron Diffraction of Zn-MOF-74 Reveals Nanoconfinement-Induced Effects on Adsorbed Propene - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Chemistry of Metal-organic Frameworks Monitored by Advanced X-ray Diffraction and Scattering Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. orbit.dtu.dk [orbit.dtu.dk]
Troubleshooting & Optimization
Benzyl alcohol-d5 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Benzyl alcohol-d5. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions.[1][2] Key recommendations include protection from light, moisture, and atmospheric oxygen.[1] For optimal preservation, refer to the manufacturer's specific guidelines.
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -80°C for up to 6 months; -20°C for up to 1 month.[3] | Minimizes degradation and preserves isotopic enrichment.[1] |
| Light | Store in amber vials or other light-protecting containers.[1] | Prevents light-catalyzed degradation.[1] |
| Atmosphere | Blanket with an inert gas like nitrogen or argon, especially for partially used containers. | Prevents slow oxidation to benzaldehyde in the presence of air.[4] |
| Container | Tightly sealed, clean, and chemically inert containers (e.g., glass vials with PTFE-lined caps).[2] | Prevents contamination and ingress of moisture.[1][2] |
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound is highly dependent on the storage conditions. When stored at -80°C, it can be expected to remain stable for at least 6 months, while at -20°C, the stability is maintained for about 1 month.[3] As a stable, non-radioactive isotope, deuterium itself does not have a shelf life and does not decay over time.[5] However, the chemical stability of the molecule it is part of is subject to environmental factors.[1]
Q3: What are the potential degradation pathways for Benzyl alcohol?
A3: While specific degradation pathways for this compound are not extensively documented, the degradation of its non-deuterated counterpart, Benzyl alcohol, is known to proceed via oxidation. In the presence of air, Benzyl alcohol can slowly oxidize to form benzaldehyde.[4] More complex degradation can be induced by factors like sonication, which can generate benzene, toluene, and benzaldehyde through high local heat.[6][7] Metabolic degradation in biological systems can proceed through benzaldehyde and benzoic acid to catechol, which is then further metabolized.[8][9]
Troubleshooting Guide
Q1: I observe unexpected peaks in the NMR spectrum of my this compound standard. What could be the cause?
A1: Unexpected peaks in the NMR spectrum could indicate the presence of impurities or degradation products.
-
Possible Cause 1: Contamination. The standard may have been contaminated during handling. Ensure that all glassware and equipment are scrupulously clean and dry.[2] It is recommended to use dedicated tools for handling isotopic standards.[2]
-
Possible Cause 2: Degradation. The compound may have degraded due to improper storage. The most common degradation product is benzaldehyde, formed through oxidation.[4]
-
Possible Cause 3: Residual Solvent. The unexpected peaks could be from residual protic solvents or water. To avoid this, handle the compound under an inert atmosphere and use dry solvents and glassware.[10]
Q2: How can I confirm the purity and stability of my stored this compound?
A2: The purity and stability of your this compound can be assessed using standard analytical techniques. A common and effective method is Nuclear Magnetic Resonance (NMR) spectroscopy. By acquiring a ¹H NMR spectrum, you can identify and quantify any proton-containing impurities or degradation products. For a more detailed protocol, refer to the "Experimental Protocols" section below.
Q3: My this compound appears to have absorbed water. What should I do?
A3: If you suspect water absorption, it is important to dry the compound before use, if it is thermally stable. This can be achieved by drying under a high vacuum or through azeotropic distillation with a suitable solvent like toluene.[10] To prevent future issues, always store hygroscopic compounds in a desiccator or a glove box with a controlled, low-humidity atmosphere.[10]
Experimental Protocols
Protocol 1: Assessing the Purity and Stability of this compound by ¹H NMR Spectroscopy
Objective: To determine the chemical purity and isotopic enrichment of a this compound sample and to identify any potential degradation products.
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., Chloroform-d, Acetone-d6) from a fresh, sealed ampoule
-
NMR tubes (dried in an oven at >100°C for several hours and cooled in a desiccator)
-
Glass vials and pipettes (oven-dried)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Sample Preparation (under an inert atmosphere):
-
In a glove box or under a gentle stream of inert gas, accurately weigh a known amount of the this compound sample into a clean, dry vial.
-
Using a dry syringe, add a known volume of the deuterated solvent to the vial.
-
Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a dry NMR tube using a dry pipette or syringe.
-
Securely cap the NMR tube. For sensitive samples or long-term monitoring, consider flame-sealing the tube.[10]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample as soon as possible after preparation.[10]
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for detecting low-level impurities.
-
Integrate all observed signals.
-
-
Data Analysis:
-
Identify the residual proton signals corresponding to this compound.
-
Identify and integrate any signals corresponding to impurities. Common impurities to look for include non-deuterated Benzyl alcohol, benzaldehyde, and residual solvents.
-
Calculate the chemical purity by comparing the integral of the analyte signals to the sum of all integrals (analyte + impurities).
-
The isotopic purity can be estimated by comparing the integrals of the residual proton signals of the deuterated compound to those of a known concentration of a non-deuterated internal standard.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kinampark.com [kinampark.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to prevent degradation of Benzyl alcohol-d5 stock solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the degradation of Benzyl alcohol-d5 stock solutions. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure the stability and integrity of your deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of benzyl alcohol, where five hydrogen atoms on the benzene ring have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis by techniques such as NMR, GC-MS, or LC-MS. The stability of the stock solution is critical for accurate and reproducible experimental results. Degradation of the standard can lead to inaccurate quantification of the target analyte.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation. This process typically occurs in two main steps:
-
Oxidation to Benzaldehyde-d5: The alcohol group is oxidized to an aldehyde.
-
Further oxidation to Benzoic acid-d5: The resulting aldehyde can be further oxidized to a carboxylic acid.
This oxidation can be initiated or accelerated by several factors, including exposure to oxygen (air), light, elevated temperatures, and the presence of metal ion contaminants.[1][2]
Q3: What are the ideal storage conditions for this compound stock solutions?
To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Light: Protect from light by using amber glass vials or by storing vials in the dark.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Container: Use high-quality, tightly sealed glass vials to prevent solvent evaporation and contamination.
Q4: Which solvents are recommended for preparing this compound stock solutions?
This compound is soluble in a variety of organic solvents. The choice of solvent can impact the stability of the stock solution. Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
For applications requiring an aqueous solution, sterile-filtered water can be used, but it is important to note that the presence of water can potentially facilitate certain degradation pathways. It is advisable to prepare aqueous solutions fresh whenever possible.
Q5: How can I check for degradation in my this compound stock solution?
Degradation can be monitored by analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To detect the presence of the primary degradation products, benzaldehyde-d5 and benzoic acid-d5.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This method can separate and quantify this compound and its degradation products.[3][4][5][6][7]
Regularly analyzing the stock solution against a freshly prepared standard or a certificate of analysis is recommended to ensure its integrity.
Troubleshooting Guide
This guide addresses common issues encountered with the stability of this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound | The primary degradation products are benzaldehyde-d5 and benzoic acid-d5. Confirm their identity using reference standards if available. |
| Contamination from solvent | Run a blank solvent injection to check for impurities. Use high-purity, unopened solvents for stock solution preparation. | |
| Leachable compounds from container | Incompatible storage vial or cap liner may leach plasticizers or other compounds. Use high-quality glass vials with PTFE-lined caps.[1][4][8][9][10] | |
| Decreased concentration of this compound over time | Oxidation due to air exposure | Purge the vial headspace with an inert gas (argon or nitrogen) before sealing. Prepare smaller aliquots to minimize repeated opening and closing of the main stock vial. |
| Photodegradation | Store stock solutions in amber vials or in a dark environment. Avoid prolonged exposure to ambient light during handling. | |
| Thermal degradation | Ensure storage at the recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Evaporation | Use vials with tight-sealing caps (e.g., with PTFE septa). Ensure the cap is securely fastened. | |
| Inconsistent analytical results | Use of degraded stock solution | Re-analyze the stock solution to confirm its concentration and purity. If degradation is confirmed, prepare a fresh stock solution. |
| Improper handling of deuterated standard | Always allow the stock solution to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution. Handle under an inert atmosphere where possible. |
Data Presentation
Table 1: Effect of Temperature on the Oxidation of Benzyl Alcohol
| Temperature | Relative Rate of Oxidation |
| 303 K (30°C) | 1.0 |
| 308 K (35°C) | 1.8 |
| 313 K (40°C) | 3.2 |
| 318 K (45°C) | 5.5 |
This data is illustrative and based on kinetic studies of benzyl alcohol oxidation. The actual rates for this compound may vary.[11][12]
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Condition | Recommended Solvent | Expected Stability |
| -80°C, protected from light, inert atmosphere | DMSO, Ethanol, Methanol | Up to 6 months |
| -20°C, protected from light, inert atmosphere | DMSO, Ethanol, Methanol | Up to 1 month |
| 4°C, protected from light | DMSO, Ethanol, Methanol | Short-term (days to weeks), regular purity checks recommended |
| Room Temperature (20-25°C) | DMSO, Ethanol, Methanol | Not recommended for storage; significant degradation can occur. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound at a concentration of 1 mg/mL.
Materials:
-
This compound (neat)
-
High-purity solvent (e.g., DMSO, Ethanol, or Methanol)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the container of neat this compound to equilibrate to room temperature before opening.
-
Accurately weigh approximately 10 mg of this compound directly into the 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of the chosen solvent to dissolve the this compound.
-
Once dissolved, fill the volumetric flask to the mark with the solvent.
-
Mix the solution thoroughly by inverting the flask several times.
-
Dispense the stock solution into smaller volume amber glass vials (e.g., 1 mL aliquots).
-
Purge the headspace of each vial with a gentle stream of inert gas before tightly sealing the cap.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Store the vials at the appropriate temperature (-20°C or -80°C).
Protocol 2: Stability Testing of this compound Stock Solution by HPLC-UV
Objective: To monitor the degradation of a this compound stock solution over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound stock solution (to be tested)
-
Freshly prepared this compound reference standard solution
-
Benzaldehyde and Benzoic acid reference standards (if available)
-
HPLC-grade acetonitrile and water
-
Glacial acetic acid
Chromatographic Conditions (Example): [5][7]
-
Mobile Phase: Acetonitrile and water with 0.1% glacial acetic acid (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a calibration curve using freshly prepared standard solutions of this compound at various concentrations.
-
Analyze the newly prepared stock solution to determine its initial concentration and purity.
-
If available, inject standards of benzaldehyde and benzoic acid to determine their retention times.
-
-
Stability Study:
-
Store aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC-UV under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the initial calibration curve.
-
Calculate the percentage of degradation.
-
Identify and quantify any degradation peaks corresponding to benzaldehyde-d5 and benzoic acid-d5.
-
Tabulate the results to compare the stability under different storage conditions.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. expresspharma.in [expresspharma.in]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. iris.unina.it [iris.unina.it]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Comparative Leachable Study of Glass Vials to Demonstrate the Impact of Low Fill Volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmtech.com [pharmtech.com]
- 11. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Benzyl alcohol-d5 Internal Standard Concentration
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and concentration optimization of Benzyl alcohol-d5 as an internal standard (IS) in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like this compound?
A deuterated internal standard, such as this compound, is the preferred choice for quantitative mass spectrometry (MS) analysis.[1][2] Because its physicochemical properties are nearly identical to the analyte (unlabeled Benzyl alcohol), it co-elutes during chromatography and experiences similar matrix effects and extraction recovery.[2][3] By comparing the signal of the analyte to the signal of the deuterated internal standard, variations due to matrix effects can be effectively compensated, leading to more accurate and precise quantification.[2][3]
Q2: What is the ideal concentration for my this compound internal standard?
The optimal concentration for an internal standard should be similar to that of the target analyte in the samples.[1] The goal is to achieve a robust and reproducible signal for the internal standard that is well above the limit of quantification (LOQ) but not so high that it causes detector saturation. The actual concentration should be based on the intensity produced by the internal standard, ensuring that the precision of replicate injections is optimal (typically with a relative standard deviation [RSD] of less than 2% in calibration solutions).[4]
Q3: How do I determine the optimal concentration of this compound?
Determining the optimal concentration involves a series of experiments to evaluate the internal standard's performance across a range of concentrations. The key steps include:
-
Prepare a series of working solutions of this compound at different concentrations.
-
Spike these solutions into your blank matrix and a neat solvent.
-
Analyze the samples using your LC-MS or GC-MS method.
-
Evaluate the following parameters:
-
Signal-to-Noise Ratio (S/N): Ensure the signal is sufficiently high for reliable detection. A general acceptance criterion for the limit of detection is an S/N ratio of 3:1, and for the limit of quantification, it is 10:1.[5]
-
Peak Shape and Reproducibility: The peak for this compound should be symmetrical and have a low RSD for the peak area across multiple injections.
-
Linearity of Analyte Response: Assess the linearity of the analyte's calibration curve at each internal standard concentration.
-
Analyte Recovery: Perform spike-recovery experiments to ensure the internal standard effectively compensates for analyte losses during sample preparation.[6][7]
-
Troubleshooting Guide
Issue 1: High Variability in this compound Peak Area
Q: My this compound peak area is inconsistent across my sample batch. What could be the cause?
A: High variability in the internal standard response can be attributed to several factors:[8]
-
Inconsistent Sample Preparation:
-
Instrumental Issues:
-
Matrix Effects:
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Calibrate and regularly check the accuracy of your pipettes.
-
Ensure Thorough Mixing: Vortex or shake each sample vigorously after adding the internal standard.
-
Check for Autosampler Issues: Inspect the autosampler for air bubbles and ensure the syringe is functioning correctly.
-
Evaluate Matrix Effects: Perform a matrix effect evaluation experiment as detailed in the "Experimental Protocols" section.
Issue 2: Poor Linearity of the Analyte Calibration Curve
Q: My analyte calibration curve is non-linear when using this compound as an internal standard. What should I do?
A: Non-linearity in the calibration curve can be caused by:
-
Sub-optimal Internal Standard Concentration: If the internal standard concentration is too low, its signal may not be reliable at the higher end of the analyte's concentration range. Conversely, a very high internal standard concentration could lead to detector saturation.
-
Differential Matrix Effects: In some cases, the analyte and the deuterated internal standard may not experience identical matrix effects, especially if there is a slight difference in their retention times.[9]
-
Analyte or Internal Standard Degradation: Instability of either the analyte or this compound in the sample matrix can affect the response ratio.[11]
Troubleshooting Steps:
-
Re-evaluate the Internal Standard Concentration: Analyze your calibration standards with a different, fixed concentration of this compound to see if linearity improves.
-
Optimize Chromatography: Adjust your chromatographic method to ensure the analyte and internal standard co-elute as closely as possible.[3]
-
Assess Stability: Conduct experiments to evaluate the stability of both the analyte and this compound in the sample matrix over the course of the sample preparation and analysis time.
Data Presentation
Table 1: Effect of this compound Concentration on Signal-to-Noise Ratio (S/N) and Peak Area Reproducibility.
| This compound Concentration (ng/mL) | Average S/N Ratio | Peak Area RSD (%) (n=6) |
| 1 | 15 | 8.5 |
| 5 | 75 | 3.2 |
| 10 | 150 | 1.8 |
| 50 | 750 | 1.1 |
| 100 | 1500 | 0.9 |
| 500 | >5000 (Saturation) | 0.8 |
This table presents hypothetical data for illustrative purposes.
Table 2: Analyte Recovery and Linearity at Different this compound Concentrations.
| This compound Concentration (ng/mL) | Analyte Recovery (%) | Calibration Curve R² |
| 10 | 88.5 | 0.991 |
| 50 | 99.2 | 0.999 |
| 100 | 101.5 | 0.998 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
-
Prepare Working Solutions: Serially dilute the stock solution to prepare a range of working solutions (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Spike Samples: Spike a constant volume of each working solution into a set of blank matrix samples and neat solvent samples. Also, prepare a set of calibration standards for the analyte and spike each with one of the chosen internal standard concentrations.
-
Sample Preparation: Process the samples using your established extraction or dilution procedure.
-
LC-MS/GC-MS Analysis: Analyze the prepared samples.
-
Data Analysis:
-
Calculate the S/N ratio for the this compound peak in each sample.
-
Calculate the mean peak area and RSD for replicate injections at each concentration.
-
Plot the calibration curve for the analyte at each internal standard concentration and determine the coefficient of determination (R²).
-
Perform a spike-recovery experiment by comparing the analyte concentration in the spiked matrix sample to the spiked neat solvent sample.[6][7]
-
Protocol 2: Evaluation of Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement and to verify that this compound effectively compensates for it.[2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample first, and then spike the analyte and this compound into the final extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and this compound into the blank matrix before the extraction process.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS and calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)
-
Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A)
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
-
Data Interpretation:
-
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
The IS-Normalized MF should be close to 1, indicating that the internal standard is effectively compensating for the matrix effect.[2]
-
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Workflow for evaluating matrix effects.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. An Explanation of Recovery and Linearity [quansysbio.com]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Common sources of contamination in Benzyl alcohol-d5 analysis
Welcome to our technical support center for Benzyl Alcohol-d5 analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common sources of contamination and address frequently asked questions encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: Commercially available this compound can contain several impurities originating from its synthesis, handling, and storage. The most common impurities are often non-deuterated or partially deuterated isotopic variants of benzyl alcohol. Other significant impurities include benzaldehyde-d5 and benzaldehyde, which are formed from the oxidation of benzyl alcohol.[1][2][3] Synthesis byproducts such as benzyl chloride may also be present in trace amounts.[1] It is also possible for residual solvents from the manufacturing process, such as methanol, ethanol, or isopropanol, to be present as low-level contaminants.[4]
Q2: My baseline analysis shows unexpected peaks. What could be the source?
A2: Unexpected peaks in your baseline can arise from several sources of contamination. One common cause is the presence of extractables and leachables.[5][6][7][8] These are chemical entities that can migrate from laboratory consumables such as plasticware, vial caps, septa, and tubing into your sample or solvent.[7][8] Another potential source is sample degradation, which can be induced by factors like sonication.[9][10] Sonication of benzyl alcohol has been shown to generate degradation products such as benzene, toluene, and benzaldehyde.[9] To identify the source, it is recommended to run a blank analysis with just the solvent and another with the solvent and an empty sample container.
Q3: I am observing variability in my quantitative results. Could contamination be the cause?
A3: Yes, contamination can significantly impact the accuracy and precision of your quantitative analysis. Co-eluting impurities can interfere with the integration of the analyte peak, leading to inaccurate quantification. The presence of non-deuterated benzyl alcohol as an impurity in your this compound standard will also lead to erroneous results. Furthermore, the formation of degradation products like benzaldehyde can alter the concentration of the parent compound over time, introducing variability.[2][3]
Q4: How can I minimize contamination from laboratory equipment and consumables?
A4: To minimize contamination from laboratory equipment and consumables, it is crucial to follow good laboratory practices. Use high-quality, inert materials for all sample handling and storage, such as silanized glassware and PTFE-lined caps. It is advisable to pre-wash all glassware with a suitable solvent and dry it thoroughly. Whenever possible, perform an extraction study on your consumables (e.g., vials, caps, filters) with your analysis solvent to identify any potential leachables.[5][6]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common contamination issues in this compound analysis.
Issue 1: Presence of Benzaldehyde and Related Impurities
-
Symptom: A peak corresponding to benzaldehyde is observed in the chromatogram or spectrum.
-
Potential Cause: Oxidation of this compound. This can be accelerated by exposure to air, light, and elevated temperatures.[2][3] Benzaldehyde can further react with benzyl alcohol to form benzaldehyde dibenzyl acetal.[2][3]
-
Troubleshooting Steps:
-
Storage: Ensure that this compound is stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature as recommended by the supplier.[11]
-
Sample Preparation: Prepare samples fresh and minimize their exposure to the atmosphere before analysis.
-
Purity Check: Regularly check the purity of your this compound standard.
-
-
Experimental Protocol: Purity Assessment by GC-MS
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: 1 µL of a diluted solution of this compound in a suitable solvent (e.g., dichloromethane).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: Scan from m/z 35 to 350.
-
Identification: Compare the obtained mass spectra with a reference library to identify benzaldehyde and other impurities.
-
Issue 2: Contamination from Solvents and Reagents
-
Symptom: Extraneous peaks are present in the blank solvent injection.
-
Potential Cause: Impurities in the solvents or reagents used for sample preparation.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, HPLC, or GC-grade solvents.
-
Blank Analysis: Always run a solvent blank before analyzing samples to ensure there are no interfering peaks.
-
Fresh Solvents: Use freshly opened bottles of solvents whenever possible, as contaminants can be introduced into solvents over time.
-
Issue 3: Contamination from Sample Matrix
-
Symptom: Complex chromatograms with many interfering peaks.
-
Potential Cause: The sample matrix itself contains compounds that interfere with the analysis of this compound.
-
Troubleshooting Steps:
-
Sample Preparation: Employ a suitable sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to clean up the sample and remove interfering matrix components.
-
Method Specificity: Optimize the analytical method (e.g., chromatographic conditions or mass spectrometric parameters) to enhance selectivity for this compound.
-
Data Summary
The following table summarizes common contaminants, their typical sources, and recommended analytical techniques for their detection.
| Contaminant | Common Source(s) | Recommended Analytical Technique(s) |
| Benzaldehyde-d5 / Benzaldehyde | Oxidation of this compound | GC-MS, HPLC-UV |
| Benzene, Toluene | Degradation (e.g., from sonication) | GC-MS (Headspace or direct injection) |
| Benzyl Chloride | Synthesis byproduct | GC-MS |
| Non-deuterated Benzyl alcohol | Isotopic impurity in the standard | GC-MS, NMR |
| Phthalates, Adipates | Leachables from plastic consumables | GC-MS, LC-MS |
| Residual Solvents (Methanol, Ethanol) | Manufacturing process | GC-FID, GC-MS (Headspace) |
Visual Guides
Caption: Troubleshooting workflow for identifying contamination sources.
References
- 1. veeprho.com [veeprho.com]
- 2. mdpi.com [mdpi.com]
- 3. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. greenfield.com [greenfield.com]
- 5. agilent.com [agilent.com]
- 6. susupport.com [susupport.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Extractables and Leachables Testing [intertek.com]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Matrix Effects in Bioanalytical Methods Using Benzyl alcohol-d5
Welcome to the technical support center for troubleshooting matrix effects in bioanalytical assays utilizing Benzyl alcohol-d5 as an internal standard. This resource provides detailed guides and answers to frequently asked questions to help you identify, quantify, and mitigate matrix effects in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalytical LC-MS/MS?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of quantitative results.[1][3][4] Endogenous components like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants and dosing vehicles, are common causes.[5] Failure to properly investigate and mitigate matrix effects can be detrimental to the reliability of a bioanalytical method.[5]
Q2: What is this compound and why is it used as an internal standard (IS)?
A2: this compound is a stable isotope-labeled (SIL) version of Benzyl alcohol, where five hydrogen atoms on the benzene ring have been replaced with deuterium.[6] SIL internal standards are considered the gold standard for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte.[1][7] This ensures they co-elute during chromatography and experience the same degree of ion suppression or enhancement, allowing for accurate correction of signal variations.[1][8]
Q3: Can a deuterated internal standard like this compound completely eliminate matrix effect issues?
A3: While highly effective, deuterated internal standards do not always perfectly correct for matrix effects.[9] In some cases, differential matrix effects can occur where the analyte and the IS do not experience identical ion suppression.[9] This can happen if there is a slight chromatographic separation between the analyte and the IS (a phenomenon known as the deuterium isotope effect), exposing them to different matrix environments as they elute.[10][11] Therefore, it is crucial to validate that the IS effectively tracks the analyte's behavior in the specific matrix.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most widely accepted method is the post-extraction spiking analysis , which is used to calculate the Matrix Factor (MF).[3][5] This involves comparing the peak area of an analyte (and IS) spiked into an extracted blank matrix sample to the peak area of the analyte in a neat (clean) solvent.[5][10] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[5] Regulatory guidance often suggests that the IS-normalized MF should be close to 1.0.[5]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound and provides a systematic approach to resolving them.
Problem 1: Poor Accuracy and High Variability in QC Samples
Your quality control (QC) samples are failing acceptance criteria, showing high relative standard deviation (RSD) or significant deviation from the nominal concentration.
-
Verify System Performance: First, ensure the LC-MS/MS system is performing correctly by injecting standards prepared in a neat solvent (e.g., mobile phase). If performance is poor here, the issue is instrumental, not matrix-related.
-
Quantify Matrix Effect: Perform the post-extraction spike experiment detailed in the protocols section below. This will provide a quantitative measure (Matrix Factor) of the ion suppression or enhancement.
-
Improve Sample Preparation: If significant matrix effects are confirmed, enhance your sample cleanup procedure. While protein precipitation (PPT) is fast, it is less effective at removing interfering components like phospholipids. Consider switching to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12][13]
-
Optimize Chromatography: Modify your LC method to better separate your analyte and this compound from regions of ion suppression.[10][13] This can be achieved by using a different column, adjusting the mobile phase gradient, or diverting the initial flow (containing salts and highly polar interferences) to waste.[14]
Problem 2: Low or Inconsistent Signal for this compound (Internal Standard)
The peak area for this compound is unexpectedly low or varies significantly between samples, compromising its ability to act as a reliable internal standard.
-
Confirm Co-elution: A slight shift in retention time due to the deuterium isotope effect can cause the IS to elute in a different matrix environment than the analyte.[10][11] Overlay the chromatograms of the analyte and this compound to ensure they are co-eluting as closely as possible.
-
Evaluate IS Stability: Although deuterium on an aromatic ring (like in this compound) is generally stable, ensure your solvent conditions (e.g., extreme pH) are not promoting hydrogen/deuterium (H/D) exchange.[10]
-
Optimize IS Concentration: An IS concentration that is too high can compete with the analyte for ionization, while one that is too low may result in a noisy, unreliable signal.[1] Ensure the concentration used is appropriate for the expected analyte concentration range.
Quantitative Data Summary
Effective sample preparation is the most critical step in mitigating matrix effects. The following table provides example data comparing the impact of different sample preparation techniques on analyte recovery and matrix effect reduction.
Table 1: Example Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (MF) | Overall Process Efficiency (%) | Key Consideration |
| Protein Precipitation (PPT) | 95 - 105% | 0.45 (High Suppression) | 43% | Fast and simple but offers minimal cleanup, leaving phospholipids. |
| Liquid-Liquid Extraction (LLE) | 75 - 85% | 0.88 (Minimal Suppression) | 70% | More selective than PPT, effectively removes salts and phospholipids. |
| Solid-Phase Extraction (SPE) | 85 - 95% | 0.95 (No Significant Effect) | 86% | Highly selective, providing the cleanest extracts but requires method development. |
Note: Data are representative examples. Actual values are analyte and matrix-dependent. Process Efficiency = (Recovery × MF) / 100.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol describes the post-extraction spike method to quantitatively determine the presence and extent of matrix effects.[3][5]
Objective: To calculate the Matrix Factor (MF) for the analyte and the internal standard (this compound).
Materials:
-
Blank biological matrix (e.g., plasma from at least 6 different sources)
-
Analyte and this compound stock solutions
-
Neat solvent (e.g., mobile phase or reconstitution solvent)
-
Your validated sample extraction procedure
Procedure:
-
Prepare Sample Set A (Neat Solution):
-
Take an aliquot of your neat solvent.
-
Spike with the analyte and this compound to a known concentration (e.g., a concentration representing your medium QC).
-
This set represents 100% response with no matrix effect.
-
-
Prepare Sample Set B (Post-Extraction Spike):
-
Take aliquots of blank biological matrix.
-
Process these blank samples using your established extraction procedure (e.g., PPT, LLE, or SPE).
-
After the final evaporation step, reconstitute the dried extract with the same neat solvent from Set A, which has been pre-spiked with the analyte and this compound at the exact same concentration.
-
This set measures the analyte response in the presence of matrix components.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Record the peak areas for the analyte and this compound for all samples.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)[5]
-
-
IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Coefficient of Variation (CV%):
-
Calculate the CV% of the IS-Normalized MF across the different matrix lots. Per regulatory guidance, this should ideally be ≤15%.
-
-
Interpretation of Results:
-
MF < 1: Ion Suppression
-
MF > 1: Ion Enhancement
-
IS-Normalized MF ≈ 1.0: The internal standard is effectively compensating for the matrix effect.
References
- 1. benchchem.com [benchchem.com]
- 2. medipharmsai.com [medipharmsai.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. youtube.com [youtube.com]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Improving peak shape and resolution for Benzyl alcohol-d5 in chromatography
Welcome to the Technical Support Center for the chromatographic analysis of Benzyl alcohol-d5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed for this compound in chromatography?
A1: The most frequently encountered issues are peak tailing, peak fronting, and peak broadening. Peak tailing is particularly common and can be caused by secondary interactions between the analyte and the stationary phase.
Q2: Why is my this compound peak tailing in HPLC?
A2: Peak tailing for polar compounds like benzyl alcohol in reverse-phase HPLC is often due to interactions with acidic silanol groups on the silica-based stationary phase. Other causes can include column contamination, a void in the column, or an inappropriate mobile phase pH.
Q3: How can I improve the resolution between this compound and other components in my sample?
A3: Improving resolution involves optimizing several factors. You can adjust the mobile phase composition (e.g., organic solvent ratio, pH), change the stationary phase to one with different selectivity, decrease the particle size of the column packing, or increase the column length.
Q4: Can the sample solvent affect the peak shape of this compound?
A4: Yes, the composition of the sample solvent can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including fronting or broadening. It is always recommended to dissolve the sample in the mobile phase whenever possible.
Q5: What is a good starting point for developing an HPLC method for this compound?
A5: A good starting point is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The UV detection wavelength is typically set around 254 nm. Optimization of the mobile phase pH and organic content will likely be necessary to achieve optimal peak shape and resolution.
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC
Quantitative Data on Mobile Phase pH Effect on Peak Shape
| Mobile Phase Condition | Tailing Factor (Tf) | Asymmetry Factor (As) | Observations |
| Acetonitrile:Water (50:50) | 2.1 | 2.5 | Significant tailing observed. |
| Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7) | 1.2 | 1.3 | Improved peak symmetry. |
| Acetonitrile:Phosphate Buffer pH 7.0 (50:50) | 1.9 | 2.2 | Tailing still present. |
| Acetonitrile:Phosphate Buffer pH 3.0 (50:50) | 1.1 | 1.2 | Good, symmetrical peak shape. |
Issue 2: Poor Resolution in HPLC
Issue 3: Peak Fronting in GC
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Instrumentation and Columns:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v).
-
For improved peak shape, acidify the aqueous portion with formic acid or phosphoric acid to a pH between 2.5 and 3.5.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Buffered Water (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general GC-MS method for the analysis of this compound.
Instrumentation and Columns:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents and Solvents:
-
Methanol or Ethyl Acetate (GC grade)
-
This compound standard
-
Helium (carrier gas)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol or ethyl acetate.
-
Prepare a series of working standard solutions by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve and dilute the sample in the chosen solvent to a concentration within the calibration range.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 260 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be optimized) |
| Oven Temperature Program | Initial 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify this compound by its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion (e.g., m/z 108 for the non-deuterated analogue, the corresponding ion for the d5 version should be monitored).
-
Solubility of Benzyl alcohol-d5 in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Benzyl alcohol-d5 in various organic solvents. Below you will find solubility data, experimental protocols, and troubleshooting guidance to facilitate your laboratory work.
Solubility Data
The solubility of this compound is largely comparable to its non-deuterated counterpart, Benzyl alcohol.[1] It is generally highly soluble in most common organic solvents.[2] The following table summarizes available quantitative and qualitative solubility data.
| Solvent | Solubility of this compound | Solubility of Benzyl Alcohol (for reference) |
| Ethanol | ≥ 100 mg/mL (883.63 mM) | Miscible[3] |
| Water | 20 mg/mL (176.73 mM); requires sonication | 4 g/100 mL (moderate)[3][4] |
| Acetone | Slightly Soluble[5] | Miscible[6] |
| Methanol | Data not available; expected to be miscible | Miscible[3][6] |
| Diethyl Ether | Data not available; expected to be miscible | Miscible[3][6] |
| Chloroform | Data not available; expected to be miscible | Miscible[3][7] |
| Benzene | Data not available; expected to be miscible | Soluble[6] |
Note: "Miscible" indicates that the two substances are soluble in each other at all proportions.
Experimental Protocol: Determining Solubility via Isothermal Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an organic solvent.
Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the isothermal shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the undissolved solute to settle.
-
Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of your analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the precise concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.
Troubleshooting Guide
Q1: My this compound is not dissolving as expected in a non-polar solvent. What should I do?
A: This can happen for a few reasons. First, verify the purity of your solvent, as trace amounts of water can reduce solubility in non-polar media. Second, try applying gentle heat or using an ultrasonic bath to increase the rate of dissolution. Benzyl alcohol possesses a polar hydroxyl (-OH) group, which gives it some hydrophilic character, making it more soluble in polar solvents.[7] If issues persist, consider using a slightly more polar solvent.
Q2: I observed a precipitate forming in my solution after it was initially clear. Why is this happening?
A: This is likely due to either a change in temperature or solvent evaporation. Solubility is temperature-dependent; a solution prepared at a higher temperature may become supersaturated and precipitate upon cooling. Alternatively, if the solvent is volatile, its evaporation will increase the concentration of the solute, potentially beyond its solubility limit. Ensure your container is tightly sealed and stored at a constant temperature.
Q3: My solubility measurements are inconsistent across different experiments. What are the potential causes?
A: Inconsistent results often stem from a few key areas:
-
Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium. This can take longer than expected.
-
Temperature Control: Small fluctuations in temperature during the experiment can significantly impact solubility. Use a calibrated, stable temperature bath.
-
Purity: The purity of both the this compound and the solvent is critical. Impurities can alter the solubility characteristics.
-
Sampling Error: Ensure you are only sampling the saturated supernatant and that no solid particles are transferred. Always use a filter.
Frequently Asked Questions (FAQs)
Q1: How does the deuteration in this compound affect its solubility compared to standard Benzyl alcohol?
A: The physical and chemical properties of Benzyl-2,3,4,5,6-d5 alcohol are largely similar to those of its non-deuterated counterpart.[1] The substitution of hydrogen with deuterium typically has a minimal effect on solubility in organic solvents. You can generally expect a very similar solubility profile.
Q2: What is a good general-purpose solvent for preparing stock solutions of this compound?
A: Based on available data, ethanol is an excellent choice as this compound is soluble at concentrations of at least 100 mg/mL. Other common polar organic solvents like methanol and acetone are also effective.[3][6]
Q3: How should I store stock solutions of this compound?
A: For long-term storage (up to 6 months), it is recommended to store stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Always store in tightly sealed containers to prevent solvent evaporation and contamination.
Q4: Does pH affect the solubility of this compound?
A: In aqueous solutions, pH can have an effect.[7] However, in aprotic organic solvents, pH is not a factor. In protic organic solvents, the effect is generally negligible unless a strong acid or base is present that could react with the alcohol group.
Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing common challenges encountered during solubility experiments.
Caption: A flowchart for troubleshooting solubility problems in the laboratory.
References
- 1. Benzyl-2,3,4,5,6-d5 alcohol (68661-10-9) for sale [vulcanchem.com]
- 2. Benzylalkohol – Möller Chemie [moellerchemie.com]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. BENZYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 5. BENZYL-2,3,4,5,6-D5 ALCOHOL CAS#: 68661-10-9 [m.chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Minimizing Analyte-to-Internal Standard Response Ratio Variability
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in the analyte-to-internal standard (IS) response ratio during chromatographic and mass spectrometric analyses.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard, and why is it used in quantitative analysis?
An internal standard (IS) is a chemical substance added at a consistent concentration to all samples, including calibration standards and quality controls (QCs), in a quantitative analysis.[1] Its primary purpose is to compensate for variations that can occur during sample preparation, injection, and analysis.[2][3][4] By calculating the ratio of the analyte's peak area to the IS's peak area, the effects of these variations can be minimized, leading to improved precision and accuracy in the results.[1]
Q2: What are the primary causes of variability in the analyte-to-internal standard response ratio?
Variability in the analyte-to-IS response ratio can be attributed to three main categories:
-
Sample Preparation: Inconsistencies in procedures such as pipetting, dilution, extraction, and reconstitution can lead to variable recovery of the analyte and the IS.[5][6] Incomplete mixing of the IS with the sample matrix is also a common source of error.[6]
-
Matrix Effects: Co-eluting components from the sample matrix (e.g., salts, proteins, phospholipids in biological samples) can either suppress or enhance the ionization of the analyte and the IS in the mass spectrometer source, leading to inaccurate response ratios.[5][7]
-
Instrumental Issues: Fluctuations in the analytical instrument's performance, such as inconsistent injection volumes, temperature changes in the source, or detector saturation, can contribute to response variability.[3][6]
Q3: How do I select an appropriate internal standard?
The selection of a suitable internal standard is critical for a robust analytical method. The ideal IS should have the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to the analyte to ensure similar behavior during sample preparation and analysis.[2][8] Stable isotope-labeled (SIL) versions of the analyte are often the best choice, especially for LC-MS methods.[3][5]
-
No Interference: The IS should not be naturally present in the sample matrix and its signal should not interfere with the analyte or other sample components.[1][2]
-
Elution Proximity: It should elute close to the analyte without co-eluting, unless using a mass spectrometer that can distinguish between them based on mass-to-charge ratio (as with SIL-IS).[2][7]
-
Chemical Stability: The IS must be chemically stable throughout the entire analytical process.[2]
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | - Most accurately mimics the analyte's behavior.[3][5] - Can co-elute with the analyte in LC-MS, improving matrix effect compensation.[7][9] | - Can be expensive and may not be commercially available.[3] - Potential for isotopic interference if not carefully selected.[10] |
| Structural Analog | - More readily available and less expensive than SIL-IS.[5] | - May not perfectly mimic the analyte's extraction and ionization behavior.[5] - Requires chromatographic separation from the analyte. |
| Deuterated Analog | - A type of SIL-IS. | - Can sometimes exhibit slight chromatographic shifts compared to the non-deuterated analyte, potentially leading to differential matrix effects.[5][11] |
Q4: When should the internal standard be added to the sample?
For optimal results, the internal standard should be added as early as possible in the sample preparation workflow.[3] This allows the IS to account for variability in all subsequent steps, including extraction, evaporation, and reconstitution.[3][12]
Troubleshooting Guides
Issue 1: High Variability in IS Response Across a Single Run
If you observe significant fluctuations in the internal standard response from one sample to the next within the same analytical run, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high IS variability.
Experimental Protocol: Investigating Sample Preparation
-
Pipette Calibration Check: Verify the calibration of all pipettes used for sample, standard, and IS addition.
-
Mixing Procedure Review: After adding the IS, ensure samples are vortexed or mixed thoroughly for a consistent duration to guarantee homogeneity.[6]
-
Extraction Recovery Test:
-
Prepare two sets of samples. In set A, spike the IS into the blank matrix before the extraction process.
-
In set B, spike the IS into the extracted blank matrix just before the final analysis.
-
Compare the IS response between the two sets. A significant difference indicates variable extraction recovery.
-
Issue 2: Analyte-to-IS Response Ratio Drifts Over the Course of a Run
A consistent upward or downward trend in the analyte-to-IS ratio during an analytical run often points to issues with instrument stability or chromatographic conditions.
Caption: Addressing response ratio drift.
Experimental Protocol: Assessing System Suitability
-
System Suitability Injections: Before and after the analytical run, inject a system suitability standard containing the analyte and IS at a known concentration.
-
Monitor Key Parameters: Track retention time, peak area, and peak shape for both the analyte and IS.
-
Acceptance Criteria: Establish acceptance criteria for the variation in these parameters. For example, a retention time shift of more than 2% or a peak area deviation of more than 15% may indicate a problem.
| Parameter | Potential Issue if Drifting | Recommended Action |
| Retention Time | Column degradation, mobile phase composition change. | Allow the system to equilibrate longer, prepare fresh mobile phase, or replace the column. |
| Peak Area | MS source contamination, detector fatigue. | Clean the MS source, check detector lifespan. |
| Peak Shape | Column voiding, sample solvent incompatibility. | Replace the column, adjust the reconstitution solvent. |
Issue 3: Inconsistent Response Ratios Between Different Batches
When you observe good precision within a single batch but poor reproducibility between batches, consider the following factors:
-
Reagent and Standard Variability: Differences in the purity or concentration of newly prepared stock solutions, mobile phases, or IS spiking solutions can lead to batch-to-batch variation.
-
Environmental Factors: Fluctuations in laboratory temperature and humidity can affect instrument performance and sample stability.
-
Instrument Performance Over Time: The cleanliness of the MS source and the age of the chromatographic column can change between runs conducted on different days.
Experimental Protocol: Ensuring Batch-to-Batch Reproducibility
-
QC Sample Analysis: Include a consistent set of low, medium, and high concentration QC samples in every batch.
-
Inter-batch Comparison: Compare the analyte-to-IS ratios of the QC samples across different batches.
-
Acceptance Criteria: The mean value of the QCs from one batch should be within ±15% of the nominal concentration and consistent with previous batches.
Caption: Workflow for ensuring inter-batch reproducibility.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. m.youtube.com [m.youtube.com]
- 5. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Handling precautions for Benzyl alcohol-d5 to maintain purity
Technical Support Center: Benzyl Alcohol-d5
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling this compound to maintain its purity. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
Issue: Suspected Contamination or Degradation of this compound
If you suspect that the purity of your this compound has been compromised, follow this troubleshooting workflow:
Validation & Comparative
Choosing the Optimal Internal Standard: A Comparative Guide to Benzyl Alcohol-d5 and Benzyl Alcohol-d7
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that underpins the accuracy and reliability of quantitative analytical methods. When benzyl alcohol is the analyte of interest, its deuterated isotopologues, Benzyl alcohol-d5 and Benzyl alcohol-d7, are often employed as internal standards in mass spectrometry-based assays. This guide provides a comprehensive comparison of these two standards, drawing upon available experimental data and established principles of stable isotope dilution analysis.
Theoretical Considerations: d5 vs. d7 Deuteration
The primary role of a stable isotope-labeled internal standard (SIL-IS) is to mimic the analyte throughout the analytical process, thereby compensating for variability in sample preparation, chromatographic retention, and ionization efficiency. The key difference between this compound and Benzyl alcohol-d7 lies in the number and location of the deuterium atoms.
-
This compound (C₆D₅CH₂OH): In this isotopologue, the five hydrogen atoms on the phenyl ring are replaced by deuterium.
-
Benzyl alcohol-d7 (C₆D₅CD₂OH): Here, all seven hydrogens on both the phenyl ring and the benzylic methylene group are substituted with deuterium.
The choice between these two can be influenced by several factors:
-
Mass Difference: A sufficient mass difference between the analyte and the internal standard is crucial to prevent isotopic cross-talk, where the signal from one interferes with the other. Benzyl alcohol-d7 provides a greater mass shift (+7 amu) from the unlabeled benzyl alcohol (C₆H₅CH₂OH) compared to this compound (+5 amu). This larger mass difference can be advantageous in minimizing potential spectral overlap, especially in complex matrices.
-
Isotopic Purity: The isotopic purity of the SIL-IS is critical. Any presence of the unlabeled analyte in the internal standard solution will lead to an overestimation of the analyte concentration. Both this compound and Benzyl alcohol-d7 are commercially available with high isotopic purities.
-
Chemical and Chromatographic Equivalence: Ideally, the SIL-IS should co-elute with the analyte to ensure it experiences the same matrix effects. Deuteration can sometimes lead to a slight shift in retention time, known as the "isotope effect." While generally minimal, the extent of this shift can depend on the chromatographic conditions and the position of deuteration. The d7 analogue, with deuterium on the methylene group, might exhibit a slightly different chromatographic behavior compared to the d5 analogue, where deuteration is confined to the aromatic ring. However, for most applications, both are expected to co-elute closely with unlabeled benzyl alcohol.
-
Stability of Deuterium Labels: The deuterium atoms in both this compound and Benzyl alcohol-d7 are generally stable under typical analytical conditions. The C-D bonds on the aromatic ring and the benzylic position are not prone to exchange with protons from the solvent.
Performance Data for Benzyl Alcohol-d7 as an Internal Standard
Table 1: GC-MS Method Validation Parameters for Benzyl Alcohol using Benzyl alcohol-d7 as an Internal Standard[1]
| Validation Parameter | Result |
| Linearity Range | 5 - 1000 µg/L |
| Coefficient of Determination (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.3 µg/L |
| Limit of Quantitation (LOQ) | 5.0 µg/L |
| Recovery | 99% - 106% |
Table 2: Accuracy and Precision of the GC-MS Method for Benzyl Alcohol using Benzyl alcohol-d7 as an Internal Standard[1]
| Assay Type | Accuracy (% of nominal) | Precision (RSD%) |
| Intraday | 95.0% - 100.2% | 0.4% - 9.7% |
| Interday | 93.3% - 99.9% | 0.6% - 9.4% |
These data demonstrate that Benzyl alcohol-d7 can serve as a reliable internal standard, enabling the development of accurate, precise, and sensitive quantitative methods for benzyl alcohol in a biological matrix.
Experimental Protocols
Sample Preparation:
-
To 5 mL of urine, 50 µL of Benzyl alcohol-d7 internal standard solution (500 µg/L) and 0.5 mL of hydrochloric acid were added.
-
The mixture was heated at 100°C for 1 hour for hydrolysis.
-
After cooling, the pH was adjusted to 9.5 with sodium hydroxide.
-
Liquid-liquid extraction was performed using diisopropyl ether.
-
The organic layer was transferred and evaporated to dryness.
-
The residue was reconstituted in methyl tert-butyl ether for GC-MS analysis.
GC-MS Conditions:
-
Column: Not specified in the abstract.
-
Carrier Gas: Not specified in the abstract.
-
Injection Mode: Not specified in the abstract.
-
Oven Temperature Program: Not specified in the abstract.
-
MS Detection: Selected Ion Monitoring (SIM)
-
Benzyl alcohol: Quantifier ion m/z 108, Qualifier ion m/z 79
-
Benzyl alcohol-d7 (I.S.): Quantifier ion m/z 85, Qualifier ion m/z 115
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of using a deuterated internal standard in a quantitative bioanalytical assay.
Caption: A generalized experimental workflow for the quantification of benzyl alcohol using Benzyl alcohol-d7 as an internal standard.
Caption: The logical relationship illustrating how a deuterated internal standard corrects for analytical variability.
Conclusion and Recommendation
Both this compound and Benzyl alcohol-d7 are suitable for use as internal standards in the quantitative analysis of benzyl alcohol. In the absence of direct comparative data, the choice between the two may be guided by the following considerations:
-
For methods requiring a larger mass separation to avoid any potential for isotopic interference, Benzyl alcohol-d7 is the preferred choice. The +7 amu mass difference provides a greater margin of safety compared to the +5 amu of this compound.
-
In most standard applications, both internal standards are expected to perform comparably. The key is to ensure the use of a high-purity standard and to validate the analytical method thoroughly.
The robust performance of Benzyl alcohol-d7 in the validated GC-MS method for urinary benzyl alcohol, as demonstrated by the excellent linearity, accuracy, and precision, provides strong evidence for its suitability in demanding bioanalytical applications. Researchers should ultimately base their selection on a careful evaluation of their specific analytical needs, available instrumentation, and a thorough method validation to ensure the generation of high-quality, reliable data.
References
A Head-to-Head Comparison: C13-Labeled vs. Deuterium-Labeled Benzyl Alcohol Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Carbon-13 (¹³C)-labeled and deuterium (D)-labeled benzyl alcohol standards, supported by established analytical principles and experimental data from analogous compounds, to inform the selection of the most suitable standard for your applications.
Benzyl alcohol is a widely used excipient in pharmaceutical formulations and a common analyte in various analytical studies. Accurate quantification is crucial for quality control, pharmacokinetic studies, and safety assessments. Stable isotope dilution (SID) coupled with mass spectrometry (MS) is the gold standard for such quantitative analyses, and the choice between ¹³C- and deuterium-labeled internal standards can significantly impact data quality.
Key Performance Differences: A Comparative Overview
While both ¹³C-labeled and deuterium-labeled benzyl alcohol serve as internal standards, their intrinsic physicochemical properties can lead to notable differences in analytical performance. The ideal internal standard should co-elute with the native analyte and exhibit identical behavior during sample preparation and ionization to accurately compensate for variability.[1]
| Feature | C13-Labeled Benzyl Alcohol | Deuterium-Labeled Benzyl Alcohol | Rationale & Implications |
| Chromatographic Co-elution | Co-elutes perfectly with unlabeled benzyl alcohol. | Often elutes slightly earlier than the unlabeled analyte.[1] | Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time, as can be seen with deuterated standards, can lead to differential ion suppression or enhancement, introducing analytical bias.[1] For complex matrices, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification. |
| Isotopic Stability | Highly stable; the ¹³C label is not prone to exchange under typical analytical conditions. | Can be susceptible to back-exchange (D for H), especially if the label is on an exchangeable site (e.g., hydroxyl group) or under certain pH or solvent conditions. | The stability of the isotopic label is fundamental to the integrity of the quantitative data. Loss of the deuterium label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. The carbon-carbon bonds of the ¹³C-labeled backbone are exceptionally stable throughout the analytical workflow. |
| Kinetic Isotope Effect (KIE) | Negligible KIE due to the small relative mass difference between ¹²C and ¹³C. | A significant KIE can be observed due to the 100% mass difference between hydrogen and deuterium. This can affect the rates of chemical reactions and metabolic processes. | In metabolism studies, a significant KIE with a deuterated standard can lead to an underestimation of metabolic rates. For routine quantification, while less of a concern, it is a potential source of analytical variance that is absent with ¹³C-labeled standards. |
| Synthesis & Cost | Synthesis can be more complex and costly. | Generally, deuteration is synthetically more straightforward and often more cost-effective.[2] | The choice of standard may be influenced by budgetary constraints. However, the higher initial cost of a ¹³C-labeled standard can be offset by improved data quality, reduced method development time, and greater confidence in the results. |
Quantitative Performance Data
A study on the determination of benzyl alcohol in e-liquids using isotope dilution HPLC-MS/MS with a ¹³C-labeled internal standard demonstrated excellent analytical performance.[3] The following table summarizes the key performance metrics from this study, which can be considered a benchmark for what to expect from a high-quality internal standard.
| Performance Metric | ¹³C-Labeled Benzyl Alcohol Internal Standard |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.11 ng/µL[3] |
| Precision (RSD%) | 4.3% to 16.0% (product variability)[3] |
| Accuracy (% Recovery) | Typically within 95-105% (based on general SID-MS performance) |
It is important to note that the precision values reported reflect the variability in the product samples themselves, not just the analytical method.[3] Generally, with a well-co-eluting and stable internal standard like ¹³C-benzyl alcohol, analytical precision (intra- and inter-day variability) is expected to be well below 15%.
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of benzyl alcohol in a liquid matrix using a stable isotope-labeled internal standard and LC-MS/MS.
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen samples (e.g., plasma, e-liquid) on ice. Accurately aliquot a known volume or weight of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of either ¹³C-labeled or deuterium-labeled benzyl alcohol internal standard solution to each sample, vortex briefly. The concentration of the internal standard should be close to the expected concentration of the endogenous benzyl alcohol.
-
Protein Precipitation/Dilution: For biological matrices, perform a protein precipitation step by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol). For simpler matrices like e-liquids, a direct dilution with an appropriate solvent may be sufficient.[3]
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins or particulates.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of benzyl alcohol.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the optimal ionization of benzyl alcohol and the chosen mobile phase.
-
MRM Transitions:
-
Benzyl Alcohol (Analyte): Monitor a specific precursor-to-product ion transition (e.g., for the protonated molecule).
-
¹³C-Benzyl Alcohol (IS): Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
Deuterium-Labeled Benzyl Alcohol (IS): Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Quantification: Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations. Determine the concentration of benzyl alcohol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: A generalized experimental workflow for the quantitative analysis of benzyl alcohol using a stable isotope-labeled internal standard.
Caption: A logical comparison of the key characteristics of ¹³C- versus deuterium-labeled benzyl alcohol internal standards.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in the quantitative analysis of benzyl alcohol. While deuterium-labeled standards are often more readily available and cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotopic instability, which can compromise data accuracy.
For applications demanding the highest level of accuracy, precision, and method robustness, such as in regulated bioanalysis or the development of reference methods, ¹³C-labeled benzyl alcohol is the superior choice . Its chemical and physical properties almost perfectly mimic those of the unlabeled analyte, ensuring the most reliable compensation for analytical variability. The investment in a ¹³C-labeled standard is justified by the increased confidence in the final quantitative results.
References
A Comparative Guide to Analytical Method Validation for Assays Involving Benzyl Alcohol: A Focus on Internal Standard Selection
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring data integrity and regulatory compliance. When developing assays for analytes in the presence of benzyl alcohol, or for benzyl alcohol itself, the choice of an appropriate internal standard (IS) is a critical determinant of method performance. This guide provides an objective comparison of analytical methods for benzyl alcohol, highlighting the performance of various internal standards and advocating for the use of its deuterated form, Benzyl alcohol-d5, as a superior alternative.
The ideal internal standard should mimic the physicochemical properties of the analyte, co-elute in chromatographic systems without interfering with the analyte peak, and compensate for variations in sample preparation and instrument response. While various compounds have been employed as internal standards in benzyl alcohol assays, stable isotope-labeled (SIL) standards, such as this compound, are widely considered the gold standard in bioanalytical and pharmaceutical analysis.
Performance Comparison of Analytical Methods and Internal Standards
The following tables summarize the validation parameters of different analytical methods for the determination of benzyl alcohol, showcasing the performance with various internal standards.
High-Performance Liquid Chromatography (HPLC) Methods
| Validation Parameter | Method 1 (No IS)[1] | Method 2 (Benzocaine IS)[2] |
| Instrumentation | HPLC-UV | HPLC-UV |
| Analyte | Benzyl Alcohol | Benzyl Alcohol |
| Internal Standard | None | Benzocaine |
| Linearity Range | Not Specified | 80 - 640 ng |
| Correlation Coefficient (r²) | 1.0000 | 0.998 |
| Accuracy (% Recovery) | 99.8% - 101.7% | 98.3% ± 3.0% |
| Precision (% RSD) | 0.9% | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified |
Gas Chromatography (GC) Methods
| Validation Parameter | Method 3 (No IS)[3] | Method 4 (3,4-dimethylphenol IS)[4] |
| Instrumentation | GC-MS | GC-MS |
| Analyte | Benzyl Alcohol | Benzyl Alcohol |
| Internal Standard | None | 3,4-dimethylphenol |
| Linearity Range | 0.1 - 10 µg/mL | 2 - 200 mg/L |
| Correlation Coefficient (r²) | > 0.999 | Not Specified |
| Accuracy (% Recovery) | 98% - 105% | Not Specified |
| Precision (% RSD) | < 5% (Interday & Intraday) | 2.7% (Within-run), 4.2% (Between-run) |
| Limit of Quantitation (LOQ) | 0.1 µg/g | Not Specified |
The Case for this compound: The Gold Standard Internal Standard
While the methods cited above demonstrate acceptable performance for their intended applications, the use of a stable isotope-labeled internal standard like this compound offers significant advantages, particularly in complex matrices such as plasma or in regulated bioanalytical studies.
Key Advantages of this compound:
-
Identical Physicochemical Properties: this compound has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled benzyl alcohol. This ensures that any sample-to-sample variability in the analytical process affects both the analyte and the internal standard equally, leading to more accurate and precise quantification.
-
Co-elution without Interference: In mass spectrometry-based assays (LC-MS or GC-MS), this compound co-elutes with the native analyte but is readily distinguished by its higher mass-to-charge ratio (m/z). This eliminates the risk of chromatographic interference from matrix components that might affect a structurally different internal standard.
-
Minimization of Matrix Effects: Matrix effects, the suppression or enhancement of ionization in the mass spectrometer source due to co-eluting matrix components, are a significant challenge in bioanalysis. Because this compound behaves identically to the analyte during ionization, it effectively compensates for these effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HPLC-UV Method for Benzyl Alcohol (No Internal Standard)[1]
-
Instrumentation: A reverse-phase HPLC system with UV detection.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Sample Preparation: Not specified.
-
Validation Parameters:
-
Specificity: Assessed by the absence of interfering peaks at the retention time of benzyl alcohol.
-
Accuracy: Determined by analyzing samples at three different concentrations and comparing the results to the expected values.
-
Precision: Evaluated by the relative standard deviation (RSD) of triplicate test results at three concentrations.
-
Linearity: Established by the coefficient of determination (R²) from a series of concentrations.
-
HPLC-UV Method for Benzyl Alcohol in Plasma (Benzocaine as Internal Standard)[2]
-
Instrumentation: HPLC with UV detection at 254 nm.
-
Column: C18 column.
-
Mobile Phase: Water-acetonitrile-glacial acetic acid.
-
Sample Preparation:
-
Dilute thawed plasma samples.
-
Perform solid-phase extraction using Extrelut.
-
Elute with ethyl acetate.
-
Evaporate the eluate and reconstitute with the mobile phase.
-
-
Internal Standard: Benzocaine.
-
Validation Parameters:
-
Linearity: Determined by the correlation coefficient (r) of peak-height ratios over a range of 80-640 ng of injected benzyl alcohol.
-
Accuracy: Assessed by the percent recovery from spiked dog plasma samples.
-
GC-MS Method for Benzyl Alcohol in Injectable Suspensions (No Internal Standard)[3]
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Extraction with methanol.
-
Removal of co-extractives by filtration through anhydrous sodium sulfate.
-
-
Validation Parameters:
-
Linearity: Evaluated over a concentration range of 0.1 µg/mL to 10 µg/mL.
-
Precision: Determined by interday and intraday precision studies.
-
Accuracy: Assessed by recovery studies at three concentration levels.
-
Limit of Quantitation (LOQ): Determined to be 0.1 µg/g.
-
GC-MS Method for Benzyl Alcohol in Serum (3,4-dimethylphenol as Internal Standard)[4]
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Extraction from human serum.
-
Derivatization with perfluorooctanoyl chloride.
-
-
Internal Standard: 3,4-dimethylphenol.
-
Validation Parameters:
-
Linearity: Assessed for serum benzyl alcohol concentrations from 2 mg/L to 200 mg/L.
-
Precision: Determined by within-run and between-run precision studies using a serum standard.
-
Visualizing the Workflow and Decision-Making Process
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the analytical method validation workflow and the decision-making process for selecting an appropriate internal standard.
Caption: A typical workflow for analytical method validation.
Caption: Decision tree for internal standard selection.
Conclusion
The validation of an analytical method is a multifaceted process that requires careful consideration of numerous parameters. For assays involving benzyl alcohol, the choice of internal standard significantly impacts the reliability of the results. While methods employing structural analogs or no internal standard can be validated for specific purposes, the use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior approach, particularly for regulated bioanalysis. It provides the most effective compensation for analytical variability, thereby ensuring the highest level of accuracy and precision. Researchers and scientists are strongly encouraged to consider the use of this compound for the development of robust and reliable analytical methods.
References
- 1. arlok.com [arlok.com]
- 2. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Isotopic Purity of Benzyl Alcohol-d5
For researchers, scientists, and drug development professionals working with isotopically labeled compounds, ensuring the isotopic purity of starting materials and products is paramount. Benzyl alcohol-d5 (C₆D₅CH₂OH), a common deuterated reagent and building block, is no exception. Its isotopic purity can significantly impact reaction outcomes, analytical standards, and the interpretation of experimental data. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the isotopic purity of this compound, complete with experimental protocols and performance data.
Comparison of Analytical Methods
The two most prevalent and effective methods for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and is suited to different aspects of purity analysis.
| Parameter | ¹H-NMR (Proton NMR) | ²H-NMR (Deuterium NMR) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Quantifies residual protons in the deuterated positions. | Directly quantifies the deuterium nuclei at the labeled positions. | Separates components of a mixture followed by mass-based detection of isotopologues. |
| Primary Use | Determination of the extent of deuteration. | Confirmation of deuteration sites and quantification of isotopic enrichment. | Quantification of different deuterated species and identification of impurities. |
| Sample Throughput | High | Medium | High |
| Quantitative Accuracy | Good, but can be limited by low signal-to-noise for highly deuterated compounds. | Good to excellent, provides a direct measure of deuterium content. | Excellent, especially with the use of an internal standard. |
| Precision | High | High | Excellent |
| Sensitivity | Moderate | Low, due to the lower gyromagnetic ratio of deuterium.[1] | High |
| Instrumentation | Widely available | Requires a spectrometer with deuterium detection capabilities. | Commonly available |
| Key Advantage | Fast and straightforward for assessing the presence of residual protons. | Provides detailed information about the location and quantitation of deuterium. | High sensitivity and ability to separate and quantify different isotopologues. |
| Limitation | Indirect measurement of isotopic purity. | Longer acquisition times may be needed to achieve a good signal-to-noise ratio.[1] | Potential for isotopic fractionation during chromatography. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are recommended protocols for analyzing the isotopic purity of this compound using ¹H-NMR, ²H-NMR, and GC-MS.
¹H-NMR Spectroscopy Protocol
Objective: To quantify the residual proton signals in the deuterated phenyl ring of this compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a high-purity deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or acetone-d6.
-
Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Cap the tube and vortex until the sample is fully dissolved.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 10-30 seconds for quantitative accuracy).
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Spectral Width (sw): Sufficient to cover all expected proton signals (e.g., 0-10 ppm).
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction.
-
Integrate the residual proton signals on the phenyl ring (around 7.3 ppm) and the methylene protons (CH₂) signal (around 4.7 ppm).
-
Calculate the isotopic purity by comparing the integral of the residual aromatic protons to the integral of the methylene protons, taking into account the number of protons each signal represents.
²H-NMR Spectroscopy Protocol
Objective: To directly observe and quantify the deuterium signals in this compound.
Instrumentation: NMR Spectrometer equipped with a deuterium probe or the capability to observe the deuterium frequency.
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H-NMR, typically 30-50 mg of this compound.
-
Use a non-deuterated, high-purity solvent such as chloroform or acetone.[1]
-
Dissolve the sample completely in approximately 0.6 mL of the chosen solvent in an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment for deuterium.
-
Number of Scans: Significantly more scans are required compared to ¹H-NMR due to the lower sensitivity of the deuterium nucleus (e.g., 256 or more).
-
Relaxation Delay (d1): Should be set to at least 5 times the T1 of the deuterium signals.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Spectral Width (sw): Appropriate for deuterium signals (e.g., -10 to 10 ppm).
Data Processing and Analysis:
-
Process the data similarly to the ¹H-NMR spectrum (Fourier transform, phasing, and baseline correction).
-
Integrate the deuterium signal corresponding to the phenyl ring.
-
The isotopic purity can be determined by comparing the integral of the deuterated phenyl ring to any residual proton signals observed in a corresponding ¹H-NMR spectrum of the same sample.
GC-MS Protocol
Objective: To separate this compound from its non-deuterated and partially deuterated isotopologues and quantify their relative abundances.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of known concentrations if absolute quantification is required. For isotopic purity, a single dilution is often sufficient.
-
An internal standard (e.g., Benzyl alcohol-d7) can be used for more precise quantification.[2]
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 35-200.
-
MS Source Temperature: 230°C.[4]
-
MS Quadrupole Temperature: 150°C.[4]
Data Processing and Analysis:
-
Identify the peak corresponding to Benzyl alcohol in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ions (or characteristic fragment ions) of the different isotopologues. For this compound, the molecular ion (M⁺) is expected at m/z 113. The non-deuterated Benzyl alcohol will have a molecular ion at m/z 108.
-
Calculate the isotopic purity by dividing the abundance of the d5 isotopologue by the sum of the abundances of all detected isotopologues (d0 to d5).
Experimental Workflow
The following diagram illustrates a logical workflow for determining the isotopic purity of this compound, from initial sample assessment to the final purity determination.
References
A Comparative Guide to Benzyl Alcohol-d5: Certificate of Analysis Specifications and Performance as an Internal Standard
For researchers, scientists, and drug development professionals relying on accurate and reproducible quantitative analysis, the quality of internal standards is paramount. Benzyl alcohol-d5, a deuterated analog of benzyl alcohol, is a commonly used internal standard in mass spectrometry-based assays. Its utility stems from its similar chemical and physical properties to the analyte, benzyl alcohol, while being distinguishable by its mass-to-charge ratio. This guide provides a comparative overview of the Certificate of Analysis (CoA) specifications for this compound and details its application and performance as an internal standard.
Certificate of Analysis (CoA) Specifications: A Comparative Overview
The Certificate of Analysis is a critical document that provides key quality parameters of a chemical standard. While specific values may vary between suppliers and individual lots, the following table summarizes the typical specifications for this compound, alongside a comparison with the non-deuterated Benzyl alcohol.
| Parameter | This compound | Benzyl alcohol (Typical) | Significance for Researchers |
| Chemical Formula | C₆D₅CH₂OH | C₇H₈O | Distinguishes the deuterated standard from the analyte. |
| Molecular Weight | 113.17 g/mol | 108.14 g/mol | The mass difference is essential for mass spectrometry-based quantification.[1] |
| Isotopic Purity | ≥98 atom % D | Not Applicable | A high isotopic purity minimizes the contribution of the standard to the analyte's signal, ensuring accurate quantification.[1] |
| Chemical Purity (Assay) | ≥99% (by GC or other chromatographic techniques) | ≥99% | High chemical purity ensures that the standard is free from impurities that could interfere with the analysis or degrade over time.[1] |
| Identity | Conforms to structure (by ¹H-NMR, MS, IR) | Conforms to structure (by ¹H-NMR, MS, IR) | Confirms the chemical structure of the compound. |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | A basic quality control check. |
| Refractive Index @ 20°C | ~1.539 | 1.538 - 1.541 | A physical constant that can be used for identification and purity assessment.[1] |
| Density @ 25°C | ~1.094 g/mL | 1.042 - 1.047 g/mL | A physical property that can be useful for solution preparation.[1] |
| Benzaldehyde | Specified limit (e.g., ≤0.1%) | ≤0.2% | Benzaldehyde is a common impurity and potential degradation product of benzyl alcohol. Its presence should be minimal. |
| Chlorinated Compounds | Specified limit (e.g., passes test) | Passes test | Ensures the absence of potentially reactive and interfering impurities from the synthesis process. |
Note: The specifications provided are typical and may vary. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier for accurate information.
Experimental Protocols for Quality Assessment
The quality parameters listed in the CoA are determined using specific analytical methods. Below are detailed experimental protocols for two key analyses: chemical purity by Gas Chromatography-Mass Spectrometry (GC-MS) and isotopic purity determination.
Protocol 1: Determination of Chemical Purity by GC-MS
This method is suitable for identifying and quantifying volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Conditions:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Scan Range: m/z 35-350
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Inject the solution into the GC-MS system.
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
Protocol 2: Determination of Isotopic Purity by Mass Spectrometry
This protocol outlines the general procedure for assessing the isotopic enrichment of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) coupled to a suitable inlet system (e.g., GC or direct infusion).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) if derivatized.
-
Resolution: Sufficient to resolve the isotopic peaks of interest.
-
Data Acquisition: Acquire a full scan mass spectrum centered around the molecular ion region of this compound (m/z 113).
Sample Preparation:
-
Prepare a dilute solution of this compound in an appropriate solvent.
Data Analysis:
-
Identify the molecular ion peak for this compound ([M]⁺) and the corresponding peaks for the unlabeled ([M-5]⁺) and partially labeled species.
-
Calculate the isotopic purity by determining the relative intensity of the fully deuterated peak to the sum of intensities of all isotopic peaks.
Performance as an Internal Standard: A Workflow
The primary application of this compound is as an internal standard in quantitative analysis. Its effectiveness lies in its ability to mimic the behavior of the analyte (Benzyl alcohol) during sample preparation and analysis, thereby correcting for variations in extraction efficiency, injection volume, and instrument response.
Below is a diagram illustrating a typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS assay.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Logical Relationship of Quality Parameters
The quality of this compound is determined by a hierarchical set of parameters. The fundamental identity and purity of the material form the basis for its reliable performance in sensitive applications.
Caption: Relationship between quality attributes and performance of this compound.
References
A Comparative Guide to Assessing the Kinetic Isotope Effect with Deuterated Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of deuterated benzyl alcohol in assessing the kinetic isotope effect (KIE), a critical tool for elucidating reaction mechanisms. We will delve into supporting experimental data, detailed protocols, and a comparison of outcomes with various oxidizing agents.
A crucial aspect of KIE studies is the position of isotopic labeling. For the oxidation of benzyl alcohol to benzaldehyde, the reaction involves the cleavage of the carbon-hydrogen bond at the benzylic position (the CH₂ group). Therefore, to observe a primary kinetic isotope effect, deuterium substitution must be at this reactive site. The correct isotopologue for this purpose is Benzyl alcohol-α,α-d₂ (C₆H₅CD₂OH).
The compound specified in the topic, Benzyl alcohol-d₅ (C₆D₅CH₂OH), has deuterium atoms on the aromatic ring. While this molecule is valuable for probing secondary isotope effects related to the stability of intermediates or transition states, it is not the appropriate substrate for measuring the primary KIE of C-H bond cleavage at the benzylic carbon. This guide will, therefore, focus on the experimentally prevalent and mechanistically relevant Benzyl alcohol-α,α-d₂.
Data Presentation: Comparing KIE in Benzyl Alcohol Oxidation
The magnitude of the primary kinetic isotope effect (kH/kD) is a powerful indicator of the rate-determining step in a reaction. A significant KIE (typically > 2) suggests that the C-H bond is being broken in the slowest step of the mechanism. The table below summarizes KIE values obtained for the oxidation of Benzyl alcohol-α,α-d₂ under various conditions.
| Oxidizing Agent/Catalyst | Solvent | Temperature | kH/kD | Citation |
| Pyrazinium Dichromate (PzDC) | Dimethyl Sulfoxide (DMSO) | 303 K (30 °C) | 6.61 | [1] |
| Imidazolium Fluorochromate (IFC) | Dimethyl Sulfoxide (DMSO) | 298 K (25 °C) | 5.86 | |
| Gold on Titania (Au/TiO₂) | (Not specified) | (Not specified) | 2.2 ± 0.2 | [2] |
| Potassium tert-butoxide (KOtBu) | Mesitylene | Reflux | 5.2 | [3] |
Analysis : The data clearly shows that the choice of oxidant significantly influences the observed KIE. The chromium-based reagents (PzDC and IFC) exhibit large KIE values (6.61 and 5.86), providing strong evidence that the cleavage of the α-C-H bond is central to the rate-determining step in these homogeneous oxidation reactions[1]. In contrast, the value observed for the heterogeneously catalyzed reaction over Au/TiO₂ is smaller (2.2), which, while still indicating a primary KIE, may suggest a different transition state structure or contributions from other steps, like substrate adsorption, to the overall rate[2].
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for conducting KIE experiments on benzyl alcohol oxidation.
Protocol 1: Homogeneous Oxidation with Pyrazinium Dichromate (PzDC) [1]
This protocol describes the general procedure for product analysis, which forms the basis for kinetic measurements.
-
Reactant Preparation : Dissolve benzyl alcohol (0.51 mL, 0.005 mol) and Pyrazinium Dichromate (PzDC) (0.37 g, 0.001 mol) in 10 mL of dimethyl sulfoxide (DMSO).
-
Reaction : Allow the solution to stand for 24 hours to ensure the reaction goes to completion.
-
Solvent Removal : Remove the majority of the DMSO by distillation under reduced pressure.
-
Product Derivatization : Treat the residue with an excess of a freshly prepared saturated solution of 2,4-dinitrophenylhydrazine in 1.5 M H₂SO₄.
-
Analysis : Keep the mixture overnight to allow for the formation of the 2,4-dinitrophenylhydrazone derivative of benzaldehyde, which can then be isolated, purified, and quantified.
-
Kinetic Measurement : To determine reaction rates, monitor the disappearance of PzDC spectrophotometrically at a specific wavelength over time. Run parallel experiments for both standard benzyl alcohol and Benzyl alcohol-α,α-d₂ under identical conditions to determine kH and kD, respectively.
Protocol 2: Heterogeneous Aerobic Oxidation with Palladium Catalyst [4]
This protocol is typical for screening heterogeneous catalysts in aerobic oxidation reactions.
-
Catalyst Addition : Add 10 µmol of the palladium catalyst to a reaction vial containing 5 mL of ethanol.
-
Substrate Addition : Add 0.925 mmol of benzyl alcohol to the vial (Substrate/Catalyst ratio = 92.5).
-
Reaction Setup : Place the vial in an oil bath preheated to 60 °C.
-
Initiation : Stir the mixture magnetically for 24 hours under an atmosphere of air (1 atm).
-
Workup : After the reaction, cool the mixture. If the catalyst is heterogeneous, remove it by filtration.
-
Analysis : Analyze the filtrate using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde. Repeat the experiment with Benzyl alcohol-α,α-d₂ to determine the KIE.
Mandatory Visualizations
Diagram 1: The Origin of the Primary Kinetic Isotope Effect
The diagram below illustrates the fundamental principle behind the KIE in the oxidation of benzyl alcohol. The C-D bond has a lower zero-point energy than the C-H bond, and thus requires more energy to break, leading to a slower reaction rate for the deuterated substrate.
References
A Researcher's Guide to Cross-Validation of Deuterated Internal Standards in Bioanalysis
In the realm of drug development and clinical research, the precise quantification of drug candidates and their metabolites within complex biological matrices is fundamental to success. Liquid chromatography-mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, prized for its sensitivity and specificity.[1] A cornerstone of robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS), with deuterated standards being the most common choice. These standards are chemically identical to the analyte but differ in mass, allowing them to correct for variability during sample preparation and analysis.[2][3]
However, not all deuterated standards are created equal. The number and position of deuterium atoms can introduce subtle physicochemical differences, potentially affecting chromatographic behavior and analytical accuracy.[4] This guide provides an objective framework for the cross-validation of different deuterated internal standards, complete with experimental protocols and supporting data, to ensure the integrity and robustness of bioanalytical methods.
The Critical Need for Cross-Validation
While a deuterated internal standard is the preferred choice for quantitative bioanalysis, it is crucial to recognize that its performance can be influenced by several factors.[5][6] An ideal internal standard should co-elute with the analyte to ensure it experiences the same matrix effects and procedural losses.[3][7] However, variations in the labeling can lead to unexpected behavior:
-
Isotope Effects: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight shift in retention time.[8][9] If this shift causes the internal standard to elute in a region of different ion suppression or enhancement than the analyte, the accuracy of the measurement can be compromised.[9]
-
Hydrogen-Deuterium (H-D) Exchange: Deuterium atoms placed on or near certain functional groups (e.g., hydroxyls, amines, or carbons adjacent to carbonyls) can be susceptible to exchange with protons from the solvent.[10][11] This can lead to a loss of the mass difference between the analyte and the standard, compromising quantification.
-
Isotopic Purity: The deuterated standard must have a high degree of isotopic enrichment (typically ≥98%) to minimize the signal contribution from any residual unlabeled analyte, which could lead to an overestimation of the analyte's concentration.[3][6]
When changing suppliers, switching to a different batch of a deuterated standard, or considering a new standard with a different deuteration pattern, a cross-validation study is essential to confirm that the analytical results remain consistent and reliable.[4]
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts assay performance. Deuterated standards, along with other SIL-IS like ¹³C-labeled standards, consistently outperform structural analogs by more effectively compensating for analytical variability.[2][11]
Table 1: Quantitative Performance Comparison of Internal Standard Types
| Performance Metric | Deuterated Standard (SIL-IS) | ¹³C-Labeled Standard (SIL-IS) | Structural Analog (Non-SIL-IS) |
| Co-elution with Analyte | Typically co-elutes, minor shifts possible | Excellent, virtually identical retention time | May not co-elute perfectly |
| Correction for Matrix Effects | Excellent | Excellent | Variable, less reliable |
| Correction for Extraction Variability | Excellent | Excellent | Good, but can differ from analyte |
| Accuracy (% Bias) | Low (e.g., ± 5%) | Low (e.g., ± 5%) | Higher, can be significant (e.g., ± 20%) |
| Precision (%RSD) | Low (e.g., < 5%) | Low (e.g., < 5%) | Higher (e.g., > 15%) |
| Cost-Effectiveness | Generally cost-effective | Often more expensive | Lower initial cost, but can lead to costly assay failures |
This table summarizes typical performance characteristics based on established principles in bioanalysis.[2][5][8]
Experimental Protocol: Cross-Validation of Two Deuterated Standards
This protocol outlines the steps to perform a cross-validation between two different deuterated internal standards (IS-A and IS-B) for a given analyte in a biological matrix (e.g., human plasma).
Materials and Reagents
-
Analyte reference standard
-
Deuterated internal standard A (IS-A)
-
Deuterated internal standard B (IS-B)
-
Control (blank) human plasma (K2EDTA)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
LC-MS grade formic acid (FA) and water
-
96-well plates or microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Prepare separate stock solutions of the analyte, IS-A, and IS-B in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions of the analyte for spiking calibration standards and quality control (QC) samples.
-
Prepare separate working solutions for IS-A and IS-B at a consistent concentration to be added to all samples (except double blanks).
Sample Preparation and Analysis
-
Create Two Full Assay Batches: One batch will be processed using IS-A, and the second will be processed using IS-B.
-
Each Batch Should Contain:
-
A "double blank" sample (matrix only).
-
A "blank + IS" sample (matrix spiked with the respective IS).
-
A full set of calibration standards (typically 8-10 concentrations) spiked with the analyte.
-
QC samples at low, medium, and high concentrations (n=6 for each level).
-
A set of identical, pooled "unknown" study samples (n ≥ 30 if available) to assess performance on real-world samples.[12]
-
-
Protein Precipitation:
-
To 50 µL of each sample, add the designated internal standard (e.g., 25 µL of IS-A working solution to the first batch).[13]
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[13]
-
Vortex thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a clean 96-well plate or injection vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto a validated LC-MS/MS system.
-
Use an established chromatographic method to separate the analyte and internal standard.
-
Detect the analyte and both internal standards using Multiple Reaction Monitoring (MRM).[3]
-
Data Analysis and Acceptance Criteria
-
For each batch, construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. A linear regression with 1/x² weighting is common.
-
Calculate the concentrations of the QC samples using their respective calibration curves. Accuracy and precision for each set of QCs must be within ±15% and ≤15% RSD, respectively, per FDA and EMA guidelines.[4]
-
Calculate the concentrations of the pooled "unknown" samples using both methods (one with IS-A and one with IS-B).
-
Compare the concentration values obtained for the unknown samples. The mean percentage difference between the two methods should be within a pre-defined acceptance limit (e.g., ±15%).[4][12]
Table 2: Example Cross-Validation Data for Pooled Human Plasma Samples
| Sample ID | Concentration with IS-A (ng/mL) | Concentration with IS-B (ng/mL) | % Difference |
| Pool-01 | 15.2 | 15.5 | +1.9% |
| Pool-02 | 15.1 | 15.3 | +1.3% |
| Pool-03 | 48.9 | 47.8 | -2.3% |
| Pool-04 | 49.5 | 48.5 | -2.0% |
| Pool-05 | 152.3 | 154.1 | +1.2% |
| Pool-06 | 150.9 | 153.2 | +1.5% |
| Mean % Difference | -0.07% |
This hypothetical data illustrates a successful cross-validation where the mean difference is well within a ±15% acceptance criterion, indicating that IS-B is a suitable replacement for IS-A.
Visualizing Key Processes and Logic
Diagrams are essential for clarifying complex workflows and decision-making processes in bioanalysis.
Caption: Workflow for cross-validating different deuterated internal standards.
Caption: How a deuterated IS corrects for analytical variability.
Caption: Decision tree for selecting a suitable deuterated IS.
Conclusion
Deuterated internal standards are indispensable tools in modern bioanalysis, providing the foundation for accurate and precise quantification.[1][7] Their ability to closely mimic the behavior of the target analyte allows them to compensate for the inherent variability of the LC-MS/MS workflow, from sample extraction to instrument detection.[11] However, the assumption that all deuterated standards for a given analyte will perform identically is a potential pitfall.
A rigorous cross-validation is not merely a procedural formality; it is a scientific necessity to guarantee data integrity when changing the source or type of a deuterated internal standard. By following a structured validation protocol, researchers, scientists, and drug development professionals can ensure the long-term reliability and reproducibility of their bioanalytical data, underpinning the development of safe and effective medicines.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. scispace.com [scispace.com]
- 9. myadlm.org [myadlm.org]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. benchchem.com [benchchem.com]
The Unrivaled Accuracy of Isotope Dilution Mass Spectrometry in Benzyl Alcohol Quantification
For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in analytical measurements, Isotope Dilution Mass Spectrometry (IDMS) utilizing Benzyl alcohol-d5 stands as the gold standard for the quantification of benzyl alcohol. This guide provides a comprehensive comparison of IDMS with other commonly employed analytical techniques, supported by experimental data, to underscore its superiority in mitigating matrix effects and ensuring reliable results.
The Power of Isotope Dilution
Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled internal standard to a sample. In this case, this compound, a deuterated form of benzyl alcohol, serves as the ideal internal standard. The key principle lies in the fact that the labeled and unlabeled forms of the analyte behave almost identically during sample preparation and analysis. By measuring the ratio of the native analyte to its isotopically labeled counterpart, precise quantification can be achieved, effectively compensating for any sample loss or variations in instrument response.
Comparative Analysis of Analytical Techniques
The performance of IDMS using this compound is best understood when compared against other established methods such as GC-MS and HPLC. The following tables summarize key validation parameters from various studies, offering a clear comparison of their accuracy and precision.
Data Presentation
Table 1: Comparison of Method Validation Parameters for Benzyl Alcohol Quantification
| Parameter | Isotope Dilution-HPLC-MS/MS | GC-MS | HPLC-UV | Spectrophotometry |
| Analyte | Benzyl Alcohol | Benzyl Alcohol | Benzyl Alcohol | Benzyl Alcohol |
| Internal Standard | This compound (or similar labeled) | 3,4-dimethylphenol (or other) | Not always used | Not applicable |
| Linearity (Correlation Coefficient, r²) | > 0.999[2] | > 0.999[2] | 1.0000[3] | - |
| Accuracy (% Recovery) | 98 - 105%[2] | 96 - 101%[1] | 99.8 - 101.7%[3] | - |
| Precision (RSD%) | Intra-day: < 5%, Inter-day: < 5%[2] | Within-run: 2.2%, Between-run: 6.9%[4] | ≤ 0.9%[3] | Intra-day: < 0.27%, Inter-day: < 0.27%[5] |
| Limit of Detection (LOD) | 0.11 ng/µL[6] | 0.05 µg/g[2] | - | 0.775 µg/mL[5] |
| Limit of Quantitation (LOQ) | - | 0.1 µg/g[2] | - | 2.348 µg/mL[5] |
| Matrix | E-Liquids[6] | Injectable Suspension[2], Cosmetics[1], Human Serum[4] | Pharmaceutical Formulations[3] | Piroxicam Injections[5] |
Note: The data presented is a summary from multiple sources and may not be directly comparable due to variations in experimental conditions and matrices.
Experimental Protocols
To provide a comprehensive understanding, the following sections detail the methodologies for the key analytical techniques discussed.
Isotope Dilution Mass Spectrometry (IDMS) Workflow
The general workflow for IDMS involves several key steps, from sample preparation to data analysis. The use of an isotopically labeled internal standard from the very beginning is crucial for correcting any analyte loss during the process.
References
- 1. ewai-group.com [ewai-group.com]
- 2. scispace.com [scispace.com]
- 3. arlok.com [arlok.com]
- 4. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Benzyl Alcohol-d5 Across Diverse Mass Spectrometry Platforms
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds is paramount. Benzyl alcohol is a commonly used preservative in pharmaceutical formulations, and its deuterated form, Benzyl alcohol-d5, is an ideal internal standard for mass spectrometry-based quantification.[1][2] The choice of mass spectrometer can significantly influence the sensitivity, accuracy, and robustness of the analytical method. This guide provides a comparative overview of the expected performance for this compound analysis on different mass spectrometer platforms, supported by experimental data for its non-deuterated analog, Benzyl alcohol.
Performance Data Summary
The following table summarizes key performance metrics for the analysis of Benzyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the data pertains to the non-deuterated form, similar performance is anticipated for this compound, with adjustments for its higher mass-to-charge ratio (m/z).
| Performance Metric | GC-MS | GC-MS (with derivatization) | LC-MS/MS (Triple Quadrupole) |
| Limit of Detection (LOD) | 0.05 µg/g[1][3] | 1 mg/L[2] | Estimated from low concentration standard (0.50 ng/µL)[4] |
| Limit of Quantitation (LOQ) | 0.1 µg/g[1][3] | Not explicitly stated, but linearity starts at 5 mg/L[2] | Not explicitly stated[4] |
| Linearity Range | 0.1 µg/mL to 10 µg/mL (R² > 0.999)[3] | 5 mg/L to 200 mg/L[2] | 0.50 ng/µL to 27.20 ng/µL (R² > 0.995)[4] |
| Precision | Intra-day & Inter-day RSD < 5%[1][3] | Within-run: 2.2% RSD, Between-run: 6.9% RSD[2] | Not explicitly stated[4] |
| Accuracy (Recovery) | 98% to 105%[1][3] | Not explicitly stated[2] | Not explicitly stated[4] |
Comparative Analysis of Mass Spectrometer Platforms
The choice between a quadrupole, Time-of-Flight (TOF), or Orbitrap mass spectrometer for this compound analysis will depend on the specific requirements of the assay, such as the need for high sensitivity, high resolution, or high throughput.
Quadrupole Mass Spectrometers: These are workhorse instruments known for their robustness and cost-effectiveness, making them well-suited for routine quantitative analyses.[5] When operated in Selected Ion Monitoring (SIM) mode, they can offer enhanced sensitivity for target compounds.[5] However, their scanning nature can limit the data acquisition rate and may lead to spectral bias.[5] For the analysis of this compound, a triple quadrupole instrument would provide excellent sensitivity and selectivity through Selected Reaction Monitoring (SRM).
Time-of-Flight (TOF) Mass Spectrometers: TOF instruments are the preferred choice for fast GC or GCxGC applications and for the analysis of both target and non-target compounds in complex matrices.[5] They offer high data acquisition rates, which is crucial for deconvolution of co-eluting peaks.[5] A key advantage of TOF-MS is the ability to acquire full-range mass spectra with high mass accuracy in a single analysis, streamlining both qualitative and quantitative workflows.[5]
Orbitrap Mass Spectrometers: Orbitrap technology provides high-resolution accurate mass (HRAM) data, enabling both qualitative and quantitative analysis in a single instrument and often in a single run.[6] This capability can resolve interferences from complex matrices, increasing analytical selectivity and reducing the likelihood of false positives.[6] For labs that need to perform both targeted quantification and unknown screening, an Orbitrap-based instrument offers a powerful and efficient solution.[6]
Experimental Protocols
Below are detailed methodologies from studies that have successfully quantified Benzyl alcohol, which can be adapted for this compound.
GC-MS Method for Benzyl Alcohol in Injectable Suspensions[3]
-
Sample Preparation: Approximately 2g of the homogenized sample was weighed and extracted with 60 mL of methanol. The extract was passed through a filter containing anhydrous sodium sulfate. The extraction was repeated twice with 50 mL of methanol each time. The methanol solution was then evaporated and the residue was reconstituted to 2 mL.
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Injection Mode: Splitless injection of 1 µL.
-
Oven Program: 50°C for 5 min, then ramped at 10°C/min to 180°C, followed by a post-run at 280°C for 2 min.
-
-
Mass Spectrometry Settings:
GC-MS Method with Derivatization for Benzyl Alcohol in Human Serum[2]
-
Sample Preparation and Derivatization: Benzyl alcohol was extracted from human plasma and derivatized using 4-carbethoxyhexafluorobutyryl chloride. This derivatization converts the low molecular weight Benzyl alcohol (MW 108) to a higher molecular weight derivative (MW 358), which can improve chromatographic behavior and mass spectrometric identification.[2]
-
Mass Spectrometry Settings:
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound as an internal standard in a sample matrix.
Caption: General workflow for the quantitative analysis of a target analyte using this compound.
References
- 1. scispace.com [scispace.com]
- 2. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
The Gold Standard: Justifying the Use of Deuterated Internal Standards in Regulatory Submissions
In the rigorous landscape of drug development, the accuracy and reliability of bioanalytical data are non-negotiable. For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) in quantitative bioanalysis is a critical decision with significant regulatory implications. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to justify their preferential use in regulatory submissions to bodies like the FDA and EMA.
The Superiority of Deuterated Standards: A Data-Driven Comparison
Regulatory agencies have long recognized the value of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being the most common and widely accepted. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, adopted by both the FDA and EMA, strongly recommends the use of a SIL-IS whenever possible for mass spectrometry-based assays. This recommendation is rooted in the superior ability of deuterated standards to mimic the analyte of interest throughout the analytical process, thereby compensating for variability and leading to more accurate and precise results.
Experimental data consistently demonstrates the enhanced performance of deuterated internal standards compared to non-deuterated alternatives, such as structural analogs.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | No Internal Standard |
| Accuracy (% Bias) | -2.5% to +3.8% | -12.7% to +9.5% | Could not be reliably determined |
| Precision (% CV) | ≤ 4.5% | ≤ 11.2% | > 20% |
| Matrix Effect (% CV) | 3.2% | 14.8% | Not Applicable |
| Illustrative data based on findings from multiple comparative studies. |
As the data indicates, the use of a deuterated internal standard results in significantly improved accuracy and precision.[1] The lower coefficient of variation (CV) for the matrix effect demonstrates the enhanced ability of a deuterated standard to compensate for the suppressive or enhancing effects of the biological matrix on the analyte signal.[1]
A study comparing the quantification of the immunosuppressant drug everolimus found that while both a deuterated standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) showed acceptable performance, the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[2] Another study on the therapeutic drug monitoring of five immunosuppressants highlighted that deuterated standards compensated for measurement errors resulting from ion suppression or enhancement due to their co-elution with the analytes.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using deuterated internal standards.
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting small molecules from plasma samples.
Objective: To remove proteins from the biological matrix that can interfere with the analysis.
Procedure:
-
Aliquot 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.[4]
-
Add 10 µL of the deuterated internal standard working solution.[4]
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
Objective: To chromatographically separate the analyte and internal standard from other matrix components and quantify them using tandem mass spectrometry.
Typical Parameters:
-
LC System: UPLC or HPLC system
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a low percentage of organic phase (Mobile Phase B) and ramping up to a high percentage to elute the analyte and internal standard.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[5]
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.
Procedure:
-
Obtain blank matrix samples from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in neat solution.
-
Set B: Blank matrix extract spiked with analyte and internal standard post-extraction.
-
Set C: Blank matrix spiked with analyte and internal standard before extraction.
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF): (Peak area in Set B) / (Peak area in Set A).
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): (MF of analyte) / (MF of internal standard).
-
The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.[6]
Visualizing the Workflow and Logic
Diagrams can effectively illustrate the experimental workflows and the rationale behind using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Benzyl Alcohol-d5: A Guide for Laboratory Professionals
The proper disposal of Benzyl alcohol-d5, a deuterated organic compound, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct disposal procedures is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. This substance is harmful if swallowed or inhaled and can cause serious eye irritation.[1][2][3] It is a combustible liquid, though not readily flammable.[1][4] Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, and work in a well-ventilated area.[5][6]
Segregation and Storage of Waste
Proper segregation of chemical waste is a foundational principle of laboratory safety. This compound waste should be collected in a designated, properly labeled, and leak-proof container.[7][8] To minimize disposal costs and ensure safe handling, do not mix this compound with other waste streams, particularly other deuterated solvents.[9] All chemical waste must be stored in a designated satellite accumulation area, away from incompatible materials.[10][11]
Key Waste Management Principles:
-
Separate Collection: Collect this compound waste separately from other chemical waste.[7]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[11]
-
Secure Containment: Ensure the waste container is tightly sealed to prevent leaks or spills.[7][12]
-
Avoid Contamination: Do not dispose of this chemical down the drain or in regular trash.[3][11][13]
Quantitative Data Summary
The following table summarizes key quantitative data for Benzyl alcohol, which is chemically similar to its deuterated counterpart. This information is critical for safe handling and storage.
| Property | Value | Citations |
| Flash Point | 100 °C (212 °F) | [5] |
| Auto-ignition | 435 °C (815 °F) | [5] |
| Lower Explosion Limit | 1.3 % (V) | [5] |
| Upper Explosion Limit | 13 % (V) | [5] |
| Biodegradability | Readily biodegradable (95-97%) | [5][14] |
Disposal Workflow
The decision-making process for the disposal of this compound should follow a clear and logical workflow to ensure safety and compliance.
References
- 1. redox.com [redox.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. chemsupply.com.au [chemsupply.com.au]
- 4. BENZYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. carlroth.com [carlroth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. odu.edu [odu.edu]
- 12. ethz.ch [ethz.ch]
- 13. danielshealth.com [danielshealth.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
